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4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid Documentation Hub

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  • Product: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • CAS: 113296-37-0

Core Science & Biosynthesis

Foundational

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid chemical structure

Whitepaper: Structural Dynamics, Synthesis, and Therapeutic Applications of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid Executive Summary The imidazo[4,5-c]pyridine scaffold represents a highly versatile and biological...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Dynamics, Synthesis, and Therapeutic Applications of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a highly versatile and biologically significant pharmacophore in modern medicinal chemistry. Structurally bioisosteric to naturally occurring purines (such as adenine and guanine), this fused bicyclic system readily interacts with a multitude of enzymatic targets, particularly those involving nucleotide binding[1]. This technical guide provides an in-depth analysis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid , a specific derivative characterized by a carboxylic acid functional group that enhances its hydrogen-bonding capacity and solubility. Designed for drug development professionals, this whitepaper details the physicochemical properties, self-validating synthetic protocols, and mechanistic workflows associated with this compound.

Structural and Physicochemical Profiling

The core of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid consists of an imidazole ring fused to a pyridine moiety, with a p-carboxyphenyl group substituted at the C2 position. The presence of the nitrogen atoms in the heterocyclic core enhances its capacity to act as a ligand, a feature heavily exploited in the design of biologically active compounds targeting metalloenzymes and metal-dependent pathways[2].

The benzoic acid moiety serves a dual purpose:

  • Pharmacodynamic Enhancement: The carboxylate acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within polar enzymatic pockets (e.g., the NAD+ binding domain of PARP enzymes).

  • Pharmacokinetic Tuning: It improves aqueous solubility at physiological pH compared to unsubstituted imidazopyridines.

Table 1: Physicochemical & Pharmacokinetic Predictors

Parameter Value Causality / Significance in Drug Design
Molecular Formula C13H9N3O2 Defines the core structural mass and elemental composition.
Molecular Weight 239.23 g/mol Well below the 500 Da threshold (Lipinski’s Rule of 5), ensuring high potential for oral bioavailability.
Hydrogen Bond Donors 2 (Imidazole NH, Carboxyl OH) Facilitates strong, directional anchoring to target protein residues.
Hydrogen Bond Acceptors 4 (Pyridine N, Imidazole N, Carboxyl O x2) Enhances aqueous solubility and broadens the receptor interaction profile.

| Topological Polar Surface Area (TPSA) | ~76.7 Ų | Optimal for cellular permeability (< 140 Ų); restricts indiscriminate blood-brain barrier (BBB) penetration[3]. |

Rational Synthesis and Mechanistic Pathways

The synthesis of 2-substituted imidazo[4,5-c]pyridines requires precise control over reaction conditions to prevent the over-oxidation of the pyridine nitrogen while ensuring complete cyclization of the imidazole ring[1].

SynthesisWorkflow A 3,4-Diaminopyridine B 4-Formylbenzoic Acid C Schiff Base Intermediate (DMSO Solvent) D Oxidative Cyclization (Na2S2O5, 110°C) C->D Addition of Oxidant E Precipitation & Filtration D->E Cooling & H2O Quench F Recrystallization (HPLC Purification) E->F Isolation G Target API: 4-(1H-Imidazo[4,5-c]pyridin-2-yl) benzoic acid F->G LC-MS/NMR QC AB AB AB->C Equimolar Mixing

Fig 1: Step-by-step oxidative cyclization workflow for imidazo[4,5-c]pyridine synthesis.

Protocol 1: Oxidative Cyclization of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

This protocol utilizes a self-validating feedback loop via in-process LC-MS monitoring to ensure quantitative conversion.

  • Reagent Preparation: Suspend 3,4-diaminopyridine (1.0 eq) and 4-formylbenzoic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected due to its high dielectric constant, which stabilizes the polar transition states of the precursors, and its high boiling point, which safely accommodates the 110°C activation energy required for cyclization.

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to allow the formation of the intermediate Schiff base/aminal.

  • Oxidative Cyclization: Add Sodium metabisulfite (Na₂S₂O₅, 1.2 eq) to the reaction mixture and elevate the temperature to 110°C.

    • Causality: Na₂S₂O₅ acts as a mild, water-soluble oxidant. It efficiently drives the cyclization of the intermediate into the fully aromatic imidazopyridine without risking the N-oxidation of the pyridine ring, a common side-reaction when using harsher oxidants like KMnO₄[1].

  • Self-Validation Check (In-Process): At the 4-hour mark, extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS. The complete disappearance of the Schiff base mass peak validates that the reaction has reached termination, preventing premature quenching.

  • Isolation: Cool the mixture to ambient temperature and quench by pouring over crushed ice. The sudden shift in solvent polarity forces the target compound to precipitate.

  • Purification: Filter the crude solid under a vacuum and recrystallize using an ethanol/water gradient to yield the pure 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid.

Biological Activity: The Imidazo[4,5-c]pyridine Pharmacophore

Imidazo[4,5-c]pyridines are extensively documented for their ability to inhibit Poly (ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair. By competing with NAD+ at the catalytic domain, these compounds trap PARP on single-strand DNA breaks, leading to replication fork collapse and synthetic lethality in cancer cells lacking homologous recombination repair (e.g., BRCA1/2 mutations)[1].

MOAPathway SSB DNA Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PARylation Auto-PARylation (DNA Repair) PARP1->PARylation Normal Physiology Trapping PARP Trapping on DNA PARP1->Trapping Catalytic Inhibition Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Trapping NAD+ Competitive Binding DSB Double-Strand Break Trapping->DSB Replication Fork Collapse Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis In BRCA-deficient cells

Fig 2: Mechanism of action for PARP inhibition and synthetic lethality by imidazopyridines.

Protocol 2: In Vitro PARP1 Inhibition Assay

To evaluate the binding affinity of the synthesized compound, a self-validating chemiluminescent assay is employed.

  • Enzyme Preparation: Reconstitute recombinant human PARP1 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Titration: Prepare a 10-point serial dilution of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid in DMSO.

    • Self-Validating Mechanism: Include Olaparib (a known PARP inhibitor) as a positive control to confirm assay dynamic range, and a DMSO-only well as the negative baseline.

  • Reaction Initiation: Add activated DNA, NAD+, and the test compound to the PARP1 solution. Incubate at 25°C for 60 minutes.

    • Causality: The activated DNA mimics single-strand breaks, triggering PARP1 auto-PARylation. The test compound must competitively bind the NAD+ pocket to halt this process.

  • Detection: Transfer the reaction to a streptavidin-coated microplate pre-bound with biotinylated anti-PAR antibodies. Add an HRP-conjugated secondary antibody followed by a chemiluminescent substrate.

    • Causality: Chemiluminescence is chosen over colorimetric readouts because it provides a significantly wider dynamic range, which is critical for accurately calculating IC₅₀ values in the low nanomolar range typical of imidazopyridines[1].

  • Data Analysis: Measure relative light units (RLU) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid molecule is a prime example of rational drug design, leveraging a purine-mimetic core coupled with a highly tunable benzoic acid moiety. By utilizing robust, self-validating synthetic pathways and orthogonal biological assays, researchers can confidently utilize this scaffold for the development of targeted therapeutics in oncology, infectious disease, and inflammatory modulation[4].

References

  • Source: nih.
  • Source: nih.
  • 1H-Imidazo(4,5-c)
  • Source: researchgate.

Sources

Exploratory

An In-depth Technical Guide to Imidazo[4,5-c]pyridine-2-aryl Derivatives: Synthesis, Properties, and Therapeutic Applications

Abstract The imidazo[4,5-c]pyridine scaffold, a structural bioisostere of natural purines, has emerged as a "privileged" core in medicinal chemistry. Its unique electronic and structural properties allow for versatile in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a structural bioisostere of natural purines, has emerged as a "privileged" core in medicinal chemistry. Its unique electronic and structural properties allow for versatile interactions with a multitude of biological macromolecules, including proteins, DNA, and RNA.[1] This guide provides a comprehensive technical overview of a particularly significant subclass: 2-aryl substituted imidazo[4,5-c]pyridines. We will delve into the nuanced synthetic strategies for accessing this core, explore their key physicochemical and pharmacological properties, and highlight their diverse and potent biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising heterocyclic system for the discovery of novel therapeutic agents.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The fusion of an imidazole ring with a pyridine moiety gives rise to several isomeric forms of imidazopyridine, including imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines.[2] The structural similarity of these scaffolds to endogenous purines allows them to act as mimetics, competitively binding to the active sites of enzymes and receptors that would typically interact with adenine or guanine.[2] This bioisosteric relationship is a cornerstone of their therapeutic potential, enabling the modulation of critical cellular pathways.

Derivatives of the imidazopyridine family have demonstrated a vast spectrum of biological activities, including roles as GABAA receptor agonists, proton pump inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Specifically, the imidazo[4,5-c]pyridine core has been a fertile ground for the discovery of potent agents targeting cancer, viral infections, and inflammatory diseases.[1][2] The introduction of an aryl substituent at the 2-position of this scaffold provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies: Accessing the Core Scaffold

The construction of the 2-aryl-imidazo[4,5-c]pyridine system is most commonly achieved through the condensation and subsequent oxidative cyclization of 3,4-diaminopyridine with a substituted aromatic aldehyde. This robust and versatile approach allows for the introduction of a wide array of aryl groups at the C2 position.

Classical One-Pot Synthesis

A prevalent and efficient method involves the direct reaction of 3,4-diaminopyridine with an appropriate aryl aldehyde.[3] The oxidative cyclization can be promoted by various reagents or even by atmospheric oxygen under specific conditions.[3][4]

Rationale: This one-pot approach is favored for its operational simplicity and good to excellent yields. The choice of solvent and oxidizing agent can be critical. For instance, using a sodium bisulfite adduct of the aldehyde can facilitate the reaction.[5][6]

Detailed Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine

Materials:

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Sodium bisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde in a minimal amount of DMSO.

  • Add an equimolar amount of sodium bisulfite in water to form the aldehyde adduct.

  • To this mixture, add an equimolar amount of 3,4-diaminopyridine.

  • Heat the reaction mixture at 165 °C in an oil bath for approximately 15-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add excess deionized water to precipitate the crude product.

  • Stir for 10 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the general one-pot synthesis of 2-aryl-imidazo[4,5-c]pyridine derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diaminopyridine 3,4-Diaminopyridine Condensation Condensation & Oxidative Cyclization Diaminopyridine->Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation Product 2-Aryl-Imidazo[4,5-c]pyridine Condensation->Product Heat, [O]

Caption: General synthetic scheme for 2-aryl-imidazo[4,5-c]pyridines.

Biological Activities and Therapeutic Targets

The versatility of the 2-aryl-imidazo[4,5-c]pyridine scaffold is evident in the wide range of biological targets it can modulate. The nature of the aryl substituent and further modifications on the imidazopyridine ring system dictate the specific activity.

Anticancer Properties

This class of compounds has shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[7][8]

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), DNA-dependent protein kinase (DNA-PK), and Src family kinases (SFKs).[7][8][9] For example, certain 1,4,6-trisubstituted imidazo[4,5-c]pyridines have been developed as selective BTK inhibitors for lymphoma treatment.[8] Similarly, imidazo[4,5-c]pyridin-2-one derivatives have been designed as novel SFK inhibitors for glioblastoma.[9]

  • PARP Inhibition: Some imidazo[4,5-c]pyridines exhibit moderate to good Poly (ADP-ribose) polymerase (PARP) inhibitory activity, which can enhance the efficacy of chemotherapy in tumor cells.[2]

  • Cytotoxicity: Novel hybrid molecules combining the imidazo[4,5-c]pyridine core with other pharmacophores like isoxazole and urea have demonstrated significant in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer).[10][11]

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the 2-aryl ring is a key determinant of activity. For instance, in a series of BTK inhibitors, a high tolerance for both hydrophobic and hydrophilic substituents at the C6 position was observed.[8] For DNA-PK inhibitors, developing SAR for the 6-anilino ring, N-3, and N-1 substituents was crucial for optimizing potency and selectivity.[7]

Antiviral Activity

Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of several viruses.

  • Pestiviruses and Flaviviruses: A notable derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP), is a highly potent inhibitor of Classical Swine Fever Virus (CSFV) replication.[12] Its mechanism of action is believed to be the targeting of the viral RNA-dependent RNA polymerase (RdRp).[2][12]

  • Hepatitis C Virus (HCV): Minor structural modifications to anti-pestivirus compounds have led to the discovery of selective inhibitors of HCV.[13][14] Specifically, the introduction of a fluorine atom at the 2-position of the 2-phenyl ring conferred selective activity against HCV in a subgenomic replicon system.[13]

Compound ClassVirus TargetMechanism of ActionKey Finding
2,5-disubstituted imidazo[4,5-c]pyridinesPestiviruses (BVDV, CSFV)Inhibition of RNA-dependent RNA polymerase (RdRp)BPIP shows potent inhibition of CSFV replication.[12]
2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridinesHepatitis C Virus (HCV)Not fully elucidated, likely RdRp interactionA single fluorine substitution shifts activity from pestiviruses to HCV.[13]

Table 1: Summary of Antiviral Activities.

Other Therapeutic Areas
  • Immunomodulation: Novel imidazo[4,5-c]pyridine compounds have been developed as Toll-like receptor 7 (TLR7) agonists, which can activate immune cells within the tumor microenvironment to achieve antitumor effects.[15][16]

  • Anti-inflammatory: These derivatives have the potential to treat conditions like retinal ischemia by diminishing the inflammatory response.[2]

  • Antimicrobial: Certain 2-(substituted-phenyl)imidazo[4,5-c]pyridines have shown promising in vitro antibacterial and antifungal activities against a range of pathogens, including resistant strains.[5][6]

Case Study: Kinase Inhibition Assay Workflow

To assess the potential of a novel 2-aryl-imidazo[4,5-c]pyridine derivative as a kinase inhibitor, a robust in vitro assay is essential. The following workflow outlines a typical biochemical kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., BTK, Src).

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using luminescence, fluorescence, or radioactivity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase-specific peptide substrate

  • Test compound (2-aryl-imidazo[4,5-c]pyridine derivative)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of the 384-well plate, add the assay buffer. b. Add the test compound dilutions or DMSO (for control wells). c. Add the kinase and substrate mixture to all wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Visualization of Assay Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Challenges and Future Directions

While the imidazo[4,5-c]pyridine-2-aryl scaffold holds immense therapeutic promise, challenges remain. Issues related to selectivity, off-target effects, and optimizing pharmacokinetic profiles (e.g., solubility, metabolic stability) are paramount in the drug development process. Future research will likely focus on:

  • Novel Synthetic Routes: Developing more efficient and greener synthetic methodologies.

  • Hybrid Molecules: Designing multi-target ligands by combining the imidazo[4,5-c]pyridine core with other known pharmacophores.[10][11]

  • Computational Screening: Utilizing in silico methods for virtual screening and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby accelerating the discovery of lead compounds.[10]

  • Exploring New Targets: Expanding the investigation of these derivatives against a broader range of biological targets to uncover new therapeutic applications.

Conclusion

The 2-aryl substituted imidazo[4,5-c]pyridine framework represents a highly versatile and valuable scaffold in modern medicinal chemistry. Its structural similarity to purines provides a powerful starting point for the design of potent and selective modulators of key biological pathways. Through established synthetic routes and a growing understanding of their structure-activity relationships, these compounds have demonstrated significant potential in oncology, virology, and immunology. Continued exploration and innovation in this area are poised to deliver the next generation of targeted therapeutics for a host of challenging diseases.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (URL: [Link])

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. (URL: [Link])

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed. (URL: [Link])

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (URL: [Link])

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PMC. (URL: [Link])

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (URL: [Link])

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed. (URL: [Link])

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. (URL: [Link])

  • Design rationale for imidazo[4,5‐c]pyridine, piperidine possess isoxazole and urea moieties. (URL: [Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (URL: [Link])

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: From anti-pestivirus to anti-hepatitis C virus activity (2007) | Gerhard Puerstinger - SciSpace. (URL: [Link])

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (URL: [Link])

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (URL: [Link])

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - ProQuest. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (URL: [Link])

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Executive Summary 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS: 113296-37-0) is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry[1][2]. Featuring a 3-deazapurin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS: 113296-37-0) is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry[1][2]. Featuring a 3-deazapurine core conjugated to a para-substituted benzoic acid moiety, this compound serves as a critical intermediate in the development of kinase inhibitors and antiviral agents. By acting as a bioisostere for purines and benzimidazoles, the imidazo[4,5-c]pyridine architecture alters hydrogen-bonding networks and electron density, often yielding superior metabolic stability and target selectivity. This guide provides an in-depth analysis of its physicochemical properties, biological mechanisms, and a field-validated synthetic protocol utilizing Lewis acid catalysis.

Physicochemical Profiling & Structural Analysis

To facilitate rational drug design and formulation, the fundamental physicochemical properties of the compound are summarized below. The presence of both a basic pyridine/imidazole nitrogen network and an acidic carboxylic acid group renders this molecule amphoteric, heavily influencing its solubility profile across physiological pH ranges.

PropertyValue
Chemical Name 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
CAS Number 113296-37-0[1]
Molecular Formula C₁₃H₉N₃O₂[1]
Molecular Weight 239.23 g/mol [1]
Structural Class Imidazo[4,5-c]pyridine (3-deazapurine) derivative
Hydrogen Bond Donors 2 (Carboxylic acid -OH, Imidazole -NH)
Hydrogen Bond Acceptors 4 (Pyridine -N, Imidazole -N, Carboxylic acid =O, -OH)

Mechanistic Pathways & Biological Significance

The imidazo[4,5-c]pyridine scaffold is not merely a structural spacer; it actively engages in critical pi-pi stacking and hydrogen bonding within enzyme active sites.

G-Protein-Coupled Receptor Kinase 5 (GRK5) Modulation: Recent advancements have identified imidazo[4,5-c]pyridines as potent modulators of GRK5[3]. GRK5 is a serine/threonine kinase responsible for phosphorylating activated G-protein-coupled receptors (GPCRs). This phosphorylation triggers the recruitment of β-arrestin, which sterically occludes G-protein coupling and leads to receptor desensitization and internalization. By competitively inhibiting GRK5, imidazo[4,5-c]pyridine derivatives prevent this feedback loop, prolonging GPCR signaling. This mechanism has profound therapeutic implications for insulin regulation, the prevention of impaired adipogenesis, and the attenuation of cardiac hypertrophy[3][4].

Antiviral Activity (HCV Inhibition): Beyond kinase modulation, 2-substituted imidazo[4,5-c]pyridines have demonstrated highly potent, low-nanomolar inhibition of Hepatitis C Virus (HCV) replication[5]. These compounds selectively target the viral RNA-dependent RNA polymerase, clearing hepatoma cells of the virus without inducing significant cytotoxicity[5].

GRK5_Pathway Inhibitor Imidazo[4,5-c]pyridine Derivative GRK5 GRK5 Kinase Inhibitor->GRK5 Inhibits (Competitive) GPCR GPCR (Active) GRK5->GPCR Phosphorylates Insulin Insulin Regulation & Adipogenesis GRK5->Insulin Modulates (Kinase-independent) Arrestin β-Arrestin Recruitment GPCR->Arrestin Triggers Desensitization Receptor Desensitization Arrestin->Desensitization

Mechanism of imidazo[4,5-c]pyridines as GRK5 modulators preventing GPCR desensitization.

Synthetic Methodologies: Lewis Acid-Catalyzed Cyclocondensation

Historically, the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines required harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at temperatures exceeding 150°C[6]. These aggressive conditions often lead to substrate degradation, particularly for molecules containing sensitive functional groups like carboxylic acids.

Expertise Insight: To circumvent these limitations and establish a self-validating, high-yield system, modern protocols employ Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) as a mild Lewis acid catalyst in alcoholic solvents[6]. Zn(OTf)₂ effectively coordinates with the transient Schiff base intermediate, increasing the electrophilicity of the imine carbon. This facilitates the intramolecular nucleophilic attack by the adjacent amine, followed by rapid oxidative aromatization to yield the target heterocycle.

Step-by-Step Protocol: Synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-diaminopyridine (1.0 equiv, 10 mmol) and 4-formylbenzoic acid (1.05 equiv, 10.5 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Add Zn(OTf)₂ (30 mol%, 3.0 mmol) to the stirring solution[6]. The Lewis acid activates the carbonyl group, promoting rapid Schiff base formation without the need for a Dean-Stark apparatus for water removal.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 8-12 hours[6]. Monitor the reaction progression via LC-MS. The intermediate imine undergoes spontaneous oxidative cyclization in the presence of ambient dissolved oxygen to form the fully aromatized imidazo[4,5-c]pyridine core.

  • Workup: Upon completion, cool the mixture to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in water and neutralize with saturated aqueous NaHCO₃ to precipitate the amphoteric product.

  • Purification: Filter the crude solid under vacuum, wash sequentially with cold distilled water and diethyl ether to remove unreacted aldehyde and catalyst, and recrystallize from an ethanol/water mixture to yield the analytically pure compound.

Synthesis A 3,4-Diaminopyridine C Schiff Base Intermediate (In situ) A->C Zn(OTf)2 (30 mol%) MeOH, Reflux B 4-Formylbenzoic Acid B->C D 4-(1H-Imidazo[4,5-c]pyridin-2-yl) benzoic acid C->D Oxidative Cyclization (Air/O2)

Synthetic workflow for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid via Zn(OTf)2 catalysis.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch prior to biological evaluation, the following analytical self-validation parameters must be met:

  • LC-MS (ESI+): The theoretical exact mass for C₁₃H₉N₃O₂ is 239.07 Da. The mass spectrum must display a prominent pseudomolecular ion[M+H]⁺ peak at m/z 240.1.

  • ¹H NMR (DMSO-d₆, 500 MHz): The spectrum should reveal characteristic pyridine ring protons (a distinct singlet around 8.9 ppm for the proton adjacent to the pyridine nitrogen) and an AA'BB' splitting pattern integrating for 4 protons (approx. 8.1-8.3 ppm), corresponding to the para-substituted benzoic acid moiety.

  • HPLC Purity: Purity must be assessed using a reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA). A single sharp peak indicating >98% purity is required to rule out uncyclized Schiff base intermediates.

References

  • molaid.com. "4-(1H-imidazo[4,5-c]pyridin-2-yl)benzoic acid". molaid.com.
  • BLDpharm. "108035-45-6|4-(1H-Imidazol-2-yl)benzoic acid". bldpharm.com.
  • J Sci Med Central. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate". jscimedcentral.com.
  • Google Patents. "EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators". googleapis.com.
  • PubMed Central. "Substituted imidazopyridines as potent inhibitors of HCV replication". nih.gov.
  • PubMed Central. "GRK5 is required for adipocyte differentiation through ERK activation". nih.gov.

Sources

Exploratory

Thermodynamic Stability of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid: A Comprehensive Technical Guide

Executive Summary The compound 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid represents a highly functionalized heterocyclic architecture frequently encountered in modern drug discovery, particularly within kinase inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid represents a highly functionalized heterocyclic architecture frequently encountered in modern drug discovery, particularly within kinase inhibition and anti-inflammatory pathways[1][2]. Structurally, it merges an electron-rich imidazo[4,5-c]pyridine core with a hydrogen-bonding benzoic acid moiety.

Understanding the thermodynamic stability of this compound is not merely a regulatory checkbox; it is a fundamental prerequisite for successful formulation. The dual nature of the molecule—capable of prototropic tautomerism at the imidazole ring and zwitterion formation between the basic pyridine/imidazole nitrogens and the acidic carboxylate—creates a complex free-energy landscape. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows to accurately profile the thermodynamic stability, polymorphic behavior, and degradation kinetics of this class of compounds.

Structural & Mechanistic Foundations of Stability

Prototropic Tautomerism and Free Energy

The imidazo[4,5-c]pyridine core is subject to annular tautomerism, existing primarily in equilibrium between the


 and 

tautomeric forms[3][4]. The thermodynamic preference for a specific tautomer is dictated by the dielectric constant of the microenvironment and the stabilization afforded by intermolecular hydrogen bonding in the solid state. Quantum chemical studies on related imidazopyridines demonstrate that the activation free-energy barriers for proton transfer dictate the stability of these tautomers in solution, which subsequently impacts the crystallization pathway[5].
Zwitterionic Equilibria and Lattice Energy

Because the molecule possesses both a carboxylic acid (


) and an imidazopyridine basic center (

), it can exist as a neutral species or a zwitterion. In the solid state, zwitterionic crystal lattices often exhibit superior thermodynamic stability (higher melting points,

) due to the strong electrostatic interactions inherent in head-to-tail ionic packing, compared to the weaker van der Waals forces and neutral hydrogen-bonded dimers (

motifs) typical of un-ionized carboxylic acids[6][7].

TautomerLogic Neutral Neutral Molecule (Non-ionized) Taut1 1H-Tautomer (Imidazo[4,5-c]) Neutral->Taut1 Prototropic Shift Taut3 3H-Tautomer (Imidazo[4,5-c]) Neutral->Taut3 Prototropic Shift Zwitterion Zwitterion (COO- / NH+) Taut1->Zwitterion Proton Transfer Taut3->Zwitterion Proton Transfer

Logical relationship of ionization and tautomeric equilibria in aqueous environments.

Solid-State Thermodynamics: Polymorphism

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is a direct manifestation of thermodynamic stability differences. For 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid, the competition between carboxylic acid dimerization and zwitterionic chain formation inevitably leads to multiple polymorphic forms[8].

The thermodynamic relationship between any two polymorphs is classified as either enantiotropic (reversible transition at a specific temperature below the melting point) or monotropic (one form is more stable across all temperatures)[8][9]. Establishing this relationship requires precise calorimetric data.

Representative Thermodynamic Data Profile

While empirical data for this specific proprietary derivative varies based on synthesis conditions, the following table illustrates a representative, scientifically rigorous thermodynamic profile for a compound of this class, demonstrating how stability is quantified:

Polymorph

(Onset, °C)
Enthalpy of Fusion (

, J/g)

(Decomposition, °C)
Dominant Crystal MotifThermodynamic Status (at 25°C)
Form I 285.4112.3> 315Zwitterionic Head-to-TailStable (Lowest Gibbs Free Energy)
Form II 272.198.5> 315Neutral Carboxylic Acid DimerMetastable

Data Interpretation: According to the Heat-of-Transition rule, because Form I has both a higher melting point and a higher enthalpy of fusion than Form II, the system is likely monotropic, meaning Form I is the thermodynamically stable form across all temperatures up to the melting point[6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of thermodynamic stability must follow a self-validating, orthogonal approach. Relying solely on one technique can lead to misinterpretation (e.g., confusing a desolvation event with a polymorphic transition).

Workflow Start Synthesize API TGA TGA (Decomposition) Start->TGA DSC DSC (Melting/Transitions) Start->DSC XRD PXRD (Lattice) Start->XRD SMPT Solvent-Mediated Phase Transition TGA->SMPT Defines max temp DSC->SMPT Identifies polymorphs XRD->SMPT Baseline structures Result Thermodynamic Ranking SMPT->Result Determines stable form

Experimental workflow for determining thermodynamic stability and polymorphic ranking.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality: Before determining melting points, one must ensure the compound does not degrade prior to or during melting. Carboxylic acids are prone to thermal decarboxylation. TGA establishes the absolute upper thermal limit (


)[10].
  • Calibration: Tare a pristine platinum or alumina pan on the high-precision balance.

  • Sample Loading: Load 3.0 – 5.0 mg of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid. Crucial: Ensure the sample is spread evenly to avoid thermal lag.

  • Purge: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition.
    
  • Execution: Heat from 25°C to 400°C at a rate of 10°C/min.

  • Validation: The protocol is self-validating if the baseline remains flat (± 0.01 mg) prior to the onset of degradation. Define

    
     as the temperature at 5% mass loss.
    
Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow associated with phase transitions. We use crimped but vented aluminum pans to allow any residual trapped moisture to escape; otherwise, internal pressure build-up will artificially broaden or shift the melting endotherm[8][11].

  • Calibration: Run an Indium standard (

    
    , 
    
    
    
    ) to validate cell constant and temperature accuracy.
  • Sample Loading: Weigh exactly 2.00 – 3.00 mg of the compound into an aluminum pan. Crimp the lid and pierce a 50 µm pinhole.

  • Execution: Heat from 25°C to a temperature 10°C below the

    
     (determined via Protocol 1) at 10°C/min under 
    
    
    
    flow (50 mL/min).
  • Analysis: Integrate the melting endotherm to calculate

    
    . An exothermic peak prior to melting indicates a kinetically driven crystallization from a metastable to a stable polymorph (monotropic transition).
    
Protocol 3: Solvent-Mediated Phase Transition (SMPT)

Causality: DSC provides thermodynamic data at high temperatures. However, pharmaceutical stability is required at ambient conditions (25°C). SMPT relies on Ostwald's Rule of Stages and chemical potential differences. The metastable form has higher solubility; thus, in a suspension, it will dissolve, creating a supersaturated solution that precipitates the thermodynamically stable form[6][9].

  • Preparation: Identify a solvent in which the compound is sparingly soluble (e.g., Ethanol/Water 50:50 v/v or Toluene).

  • Slurry Creation: Create a 50/50 physical mixture of Polymorph A and Polymorph B (identified via PXRD).

  • Suspension: Suspend 100 mg of the mixture in 2 mL of the solvent.

  • Equilibration: Stir aggressively (800 rpm) at exactly 25.0°C using a thermostatic block for 48 hours.

  • Validation & Isolation: Filter the suspension, dry under vacuum, and analyze via PXRD. The complete disappearance of one phase's diffraction peaks validates that thermodynamic equilibrium has been reached. The surviving phase is the thermodynamically stable polymorph at 25°C.

Conclusion

The thermodynamic stability of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid is governed by a delicate balance between its tautomeric states, zwitterionic potential, and solid-state hydrogen bonding networks. By rigorously applying orthogonal thermal analysis (TGA/DSC) and kinetic solubility studies (SMPT), researchers can map its free-energy landscape, ensuring that only the most thermodynamically robust polymorph is advanced into preclinical formulation.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC - National Institutes of Health. Available at:[Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at:[Link]

  • Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega. Available at:[Link]

  • 13C NMR studies of tautomerism in imidazo[4,5-c]pyridines. Semantic Scholar / Int J Quantum Chem. Available at:[Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. American Pharmaceutical Review. Available at:[Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at:[Link]

  • Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. Cardiff University. Available at:[Link]

Sources

Foundational

Structural Elucidation and Therapeutic Potential of C13H9N3O2 Isomers: A Technical Guide

Executive Summary & Chemical Space Analysis The molecular formula C13H9N3O2 represents a chemically diverse space of high-value pharmacophores. With a molecular weight of 239.23 g/mol and a Degree of Unsaturation (DoU) o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

The molecular formula C13H9N3O2 represents a chemically diverse space of high-value pharmacophores. With a molecular weight of 239.23 g/mol and a Degree of Unsaturation (DoU) of 11 , this formula is characteristic of planar, tricyclic heteroaromatic systems or conjugated bicyclic scaffolds substituted with nitro or carbonyl groups.

For the drug development professional, this formula is not merely a stoichiometric count but a gateway to two distinct classes of bioactive agents:

  • DNA Intercalators: Acridine-based scaffolds (e.g., 1-nitro-9-aminoacridine).

  • Enzyme Inhibitors/Antimicrobials: Benzimidazole-based scaffolds (e.g., 2-(4-nitrophenyl)benzimidazole).[1]

This guide provides a technical breakdown of these isomers, their physicochemical properties, and a validated protocol for their differentiation using LC-MS/MS and NMR.

Physicochemical Baseline
PropertyValueNotes
Molecular Formula C13H9N3O2
Exact Mass (Monoisotopic) 239.0695 DaCritical for HRMS confirmation
Molecular Weight (Average) 239.23 g/mol
Degree of Unsaturation 11.0Implies extensive aromaticity/rings
Composition C (65.27%), H (3.79%), N (17.56%), O (13.38%)High Nitrogen content suggests basicity

Primary Isomers of Pharmacological Interest

Isomer A: 1-Nitro-9-aminoacridine

Class: Tricyclic Heterocycle (Acridine derivative) Mechanism: DNA Intercalation / Topoisomerase II Inhibition

This isomer represents the core scaffold of several antitumor agents (related to Nitracrine). The planar acridine ring facilitates intercalation between DNA base pairs, while the nitro group at position 1 (or 3) enhances hypoxia-selective toxicity through bioreductive activation.

  • Structural Feature: The 9-amino group provides crucial hydrogen bonding with the DNA phosphate backbone, stabilizing the intercalative complex.

  • Therapeutic Application: Studied extensively for pancreatic and colon cancer activity due to its ability to arrest the cell cycle in the G2/M phase [1].

Isomer B: 2-(4-Nitrophenyl)-1H-benzimidazole

Class: Bicyclic Heterocycle (Benzimidazole derivative) Mechanism: Kinase Inhibition / Antimicrobial Activity

Unlike the fused tricyclic acridine, this molecule features a benzimidazole ring linked to a nitrophenyl group. This flexibility allows it to fit into enzyme binding pockets (e.g., kinases) rather than intercalating into DNA.

  • Structural Feature: The imidazole nitrogen acts as a proton acceptor/donor pair, critical for active site interactions.

  • Therapeutic Application: Derivatives of this scaffold exhibit potent antifungal and antimicrobial activity, often acting by inhibiting microtubule polymerization or specific bacterial kinases [2].

Synthesis & Reaction Pathways[1][2][3][4][5][6][7]

Understanding the synthetic origin is the first step in structural verification. The synthesis of Isomer B (Benzimidazole) is a classic condensation reaction often cited in medicinal chemistry optimization.

Visualization: Benzimidazole Synthesis Workflow

The following diagram illustrates the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, a reaction that proceeds via a Schiff base intermediate before oxidative cyclization.

BenzimidazoleSynthesis Fig 1. Synthetic pathway for 2-(4-nitrophenyl)benzimidazole via Schiff base condensation. Start1 o-Phenylenediamine (C6H8N2) Inter Schiff Base Intermediate (Imine Formation) Start1->Inter Condensation Start2 4-Nitrobenzaldehyde (C7H5NO3) Start2->Inter Oxidation Oxidative Cyclization (Na2S2O5 / DMF) Inter->Oxidation -H2O Product 2-(4-Nitrophenyl)benzimidazole (C13H9N3O2) Oxidation->Product Ring Closure

Analytical Protocol: Differentiating Isomers

Distinguishing between 1-nitro-9-aminoacridine and 2-(4-nitrophenyl)benzimidazole requires more than simple mass spectrometry, as their exact mass (239.0695 Da) is identical.

Method: LC-MS/MS with Phenyl-Hexyl Selectivity

Objective: Chromatographic resolution followed by MS/MS fragmentation analysis.

Step 1: Chromatographic Separation

Standard C18 columns may struggle to separate these planar aromatics. A Phenyl-Hexyl stationary phase is recommended due to "pi-pi" interactions which differ significantly between the fused tricyclic acridine and the rotatable benzimidazole-phenyl system.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 2: MS/MS Fragmentation (ESI+)

While the parent ion is the same (


 240.07 

), the fragmentation patterns are distinct:
IsomerPrecursor (

)
Major Product Ions (

)
Mechanistic Insight
Acridine Derivative 240.07194.0, 223.0Loss of

(46 Da) is common; rigid ring creates stable fragments.
Benzimidazole Derivative 240.07118.0, 105.0Cleavage of the bond between benzimidazole and phenyl ring occurs more readily.
Visualization: Analytical Decision Tree

This workflow ensures rigorous identification, moving from mass confirmation to structural elucidation.

AnalyticalWorkflow Fig 2. Analytical decision tree for structural differentiation of C13H9N3O2 isomers. Sample Unknown Sample (C13H9N3O2) HRMS HRMS (Q-TOF) Confirm m/z 240.0769 Sample->HRMS NMR 1H NMR (DMSO-d6) HRMS->NMR Mass Confirmed Decision1 Singlet at ~9.0 ppm (Acridine H-1/H-8)? NMR->Decision1 ResultA ID: 1-Nitro-9-aminoacridine (Tricyclic Pattern) Decision1->ResultA Yes ResultB ID: 2-(4-Nitrophenyl)benzimidazole (AA'BB' System) Decision1->ResultB No (Look for AA'BB')

References

  • National Institutes of Health (NIH). Acridine as an Anti-Tumour Agent: A Critical Review. Available at: [Link]

  • National Institutes of Health (NIH). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole. Available at: [Link]

  • MDPI. Development and Validation of the LC–MS/MS Method for Determination of Natural and Synthetic Cannabinoids (Methodology Reference). Available at: [Link][2]

  • Royal Society of Chemistry (RSC). Benzimidazole(s): synthons, bioactive lead structures, total synthesis. Available at: [Link][1][3][4][5][2]

  • PubChem. C13H9 Structure and Properties (Base Scaffold Reference). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Imidazo[4,5-c]pyridine Carboxylic Acids

Executive Summary Imidazo[4,5-c]pyridine carboxylic acids represent a class of fused heterocyclic compounds frequently utilized as scaffolds in kinase inhibitors (e.g., Aurora, FLT3) and antiviral agents.[1] Their analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[4,5-c]pyridine carboxylic acids represent a class of fused heterocyclic compounds frequently utilized as scaffolds in kinase inhibitors (e.g., Aurora, FLT3) and antiviral agents.[1] Their analysis is complicated by their zwitterionic nature , possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety.

This guide moves beyond generic "start with C18" advice. It provides a mechanistic approach to separating these amphoteric molecules, focusing on pH control to manipulate ionization states and the strategic use of mixed-mode chromatography when Reversed-Phase (RP) fails.[1][2]

Physicochemical Profiling & Challenges

To develop a robust method, one must first understand the molecule's behavior in solution.[1][3] Imidazo[4,5-c]pyridine carboxylic acids exist in multiple ionization states depending on the mobile phase pH.

Ionization Logic
  • Acidic Moiety (-COOH): Typically has a pKa

    
     3.0–4.[1][2][3]0. Below this pH, it is neutral (
    
    
    
    ); above, it is anionic (
    
    
    ).[1][3]
  • Basic Moiety (Pyridine N): The N5 nitrogen in the [4,5-c] isomer typically has a pKa

    
     5.5–6.[1][2]5. Below this pH, it is cationic (
    
    
    
    ).[3]
  • Imidazole Ring: The imidazole proton is weakly acidic (pKa > 13), but the ring can participate in tautomerism.[1][3]

The Chromatography Conundrum: At neutral pH (pH 7), the molecule is often zwitterionic (negative acid, neutral/positive base), leading to poor retention on C18 (too polar) and peak tailing (ionic interaction with residual silanols).[1]

Visualization: Ionization & Structure

The following diagram illustrates the chemical structure and the critical ionization states that dictate method selection.[1][2][3]

G Struct Imidazo[4,5-c]pyridine Carboxylic Acid Core pH_Low pH < 3.0 (Acidic) Struct->pH_Low pH_Mid pH 4.0 - 6.0 (Isoelectric) Struct->pH_Mid pH_High pH > 7.0 (Basic) Struct->pH_High State_Low Cationic State (+) Pyridine: Protonated (NH+) Acid: Neutral (COOH) Best for RP-HPLC pH_Low->State_Low Protonation State_Mid Zwitterionic State (+/-) Net Charge ~ 0 Lowest Solubility Risk of Precipitation pH_Mid->State_Mid Equilibrium State_High Anionic State (-) Pyridine: Neutral (N) Acid: Ionized (COO-) Requires HILIC or Ion-Pair pH_High->State_High Deprotonation

Figure 1: Ionization states of Imidazo[4,5-c]pyridine carboxylic acids relative to pH.

Method Development Strategy

Do not blindly screen columns. Use the Solubility-Polarity Decision Tree to select the correct mode immediately.

Decision Tree

Workflow Start Start: Analyte Assessment Check_LogP Is LogP > 1.0? Start->Check_LogP Yes_LogP Yes (Hydrophobic) Check_LogP->Yes_LogP Non-polar side chains No_LogP No (Hydrophilic/Polar) Check_LogP->No_LogP Polar/Small R-groups RP_Std Protocol A: Standard RP-HPLC (C18 + Acidic Buffer) Yes_LogP->RP_Std Check_Ion Is retention < 2 min on C18? No_LogP->Check_Ion Check_Ion->RP_Std No Mixed_Mode Protocol B: Mixed-Mode / HILIC (Cation Exchange + RP) Check_Ion->Mixed_Mode Yes (Blow-through)

Figure 2: Method selection workflow based on hydrophobicity and retention behavior.

Protocol A: The "Gold Standard" RP-HPLC

Applicability: Suitable for derivatives with hydrophobic substituents (e.g., benzyl, phenyl groups) where LogP > 1.[1] Mechanism: Ion-Suppression.[1][2][3] By operating at low pH (2.0–2.5), we suppress the ionization of the carboxylic acid (keeping it neutral) while the pyridine is protonated.[1] Although the molecule is cationic, the hydrophobic bulk allows retention on C18.[1][3]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces silanol interactions with the basic pyridine nitrogen.[1][2][3]
Mobile Phase A 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.[1][3]2)Phosphate suppresses silanol activity better than formate and provides sharper peaks for basic heterocycles.[1][3]
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and UV cutoff than Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[3]
Temperature 30°C - 40°CElevated temperature improves mass transfer and reduces tailing.[1][2][3]
Detection UV @ 254 nm (or 275 nm)Imidazo-pyridine core has strong absorbance here.[1][2]
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL water. Adjust pH to 2.2 using Phosphoric Acid (
    
    
    
    ).[1][3] Dilute to 1000 mL.[1][3] Filter through 0.22 µm membrane.[1]
  • Sample Diluent: Use the initial mobile phase conditions (e.g., 95:5 Buffer:ACN). Crucial: Do not dissolve in 100% ACN; this causes "solvent washout" and poor peak shape for polar compounds.[3]

  • Gradient Profile:

    • 0.0 min: 5% B[1][2][3]

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 12.1 min: 5% B[1][2][3]

    • 16.0 min: Stop (Re-equilibration)

Protocol B: Mixed-Mode Chromatography (For Polar Analytes)

Applicability: For small, highly polar derivatives (e.g., unsubstituted carboxylic acids) that elute in the void volume of C18 columns.[1] Mechanism: Combined Hydrophobic interaction + Cation Exchange. The stationary phase contains alkyl chains with embedded acidic groups.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Mixed-Mode (e.g., SIELC Primesep 100 or Coresep 100)Retains the positively charged pyridine moiety via cation exchange while the alkyl chain retains the hydrophobic core.[1][2][3]
Mobile Phase ACN / Water / Acid ModifierSimple mobile phase without complex salts.[3]
Isocratic Mode 15% ACN / 85% Water / 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and pH adjuster.[1][2][3]
Gradient Mode A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic AcidCompatible with LC-MS.[1][2][3]
Why this works

In mixed-mode, the "carboxylic acid" part of the analyte is neutral at acidic pH, but the "pyridine" part is positive.[1][2] The column's negative surface charge retains the pyridine.[1][3] As you increase the organic modifier (ACN), you overcome the hydrophobic interaction, but the ionic interaction remains, allowing for tunable selectivity that C18 cannot offer.[1]

Troubleshooting & Optimization

Peak Tailing[1][2]
  • Cause: Interaction between the positively charged pyridine nitrogen and residual silanols on the silica surface.[1][3]

  • Solution 1 (RP-HPLC): Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1][2][3] Note: TEA is not MS-compatible.[1][2]

  • Solution 2: Switch to a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), which shields silanols.[1][3]

Split Peaks[1][2]
  • Cause: Sample solvent mismatch. Dissolving a polar carboxylic acid in 100% DMSO or Methanol and injecting a large volume onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the solvent front.[1][2][3]

  • Solution: Dissolve sample in 50:50 Water:ACN or directly in Mobile Phase A.

Carryover
  • Cause: Zwitterions sticking to metallic surfaces or injector seals.[1][3]

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1][3]

References

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Helix Chromatography. (2017).[1][3] HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • PubChem. (2025).[1][3] 1H-Imidazo[4,5-c]pyridine Chemical Properties and pKa Data. National Library of Medicine.[1] Retrieved from [Link][1][2][3]

  • Shelke, R. N., et al. (2014).[1][3][4] Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Retrieved from [Link]

  • Muszalska, I., et al. (2006).[1][3] HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivatives. Acta Poloniae Pharmaceutica.[1] Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Strategies for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic Acid

Executive Summary & Chemical Profiling The purification of amphoteric pharmaceutical building blocks presents a unique challenge in drug development. The compound 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The purification of amphoteric pharmaceutical building blocks presents a unique challenge in drug development. The compound 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is characterized by a highly basic imidazo[4,5-c]pyridine core[1] and an acidic benzoic acid moiety[2].

Because of this dual electronic nature, the molecule predominantly exists as a zwitterion at neutral pH or forms an extensive, polymer-like intermolecular hydrogen-bonded network. This structural phenomenon drastically increases the crystal lattice energy, rendering the compound nearly insoluble in standard neutral organic solvents (e.g., ethanol, ethyl acetate, or toluene)[3]. To achieve high-purity recrystallization, the solvation strategy must actively disrupt this lattice. This is accomplished either through strict pH manipulation (forcing ionization)[4] or by employing highly polar, hydrogen-bond-disrupting solvent systems.

Experimental Logic & Solvent Decision Matrix

Selecting the correct recrystallization protocol depends entirely on the crude impurity profile. The flowchart below outlines the causality-driven decision matrix for isolating pure 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid.

SolventSelection N1 Crude 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid N2 Analyze Impurity Profile & Scale N1->N2 N3 High Insoluble/Inorganic Impurities (Requires Filtration) N2->N3 N4 High Lipophilic Organic Impurities (Requires Strong Solvation) N2->N4 N5 High Purity / Polymorph Control (Requires H-Bond Disruption) N2->N5 N6 Protocol A: Isoelectric Precipitation (NaOH / HCl) N3->N6 Salt formation N7 Protocol B: Solvent/Anti-Solvent (DMF / Water) N4->N7 High solubility in DMF N8 Protocol C: Thermal Recrystallization (Glacial Acetic Acid) N5->N8 Thermal gradient

Decision matrix for selecting the optimal recrystallization protocol based on crude impurity profiles.

Detailed Methodologies

Protocol A: Acid-Base Isoelectric Precipitation (Aqueous)

Causality: By shifting the pH to highly basic conditions, the carboxylic acid is deprotonated, breaking the zwitterionic network and yielding a highly water-soluble sodium salt. Filtering this basic solution physically removes insoluble organic impurities. Slowly adjusting the pH back to the compound's isoelectric point (pI) neutralizes the charge, forcing the compound into its least soluble state and driving crystallization[4].

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of crude 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid in 100 mL of deionized water.

  • Ionization: Slowly add 1M NaOH(aq) under continuous magnetic stirring until the solid completely dissolves (target pH ~10–11).

  • Clarification: Perform a gravity filtration through quantitative filter paper to remove unreacted starting materials or insoluble lipophilic impurities.

  • Precipitation: Transfer the clear filtrate to a clean flask equipped with a pH meter. Dropwise, add 1M HCl(aq) or 1M Acetic Acid until the pH reaches the isoelectric point (typically pH 4.5–5.5 for this amphoteric system). Note: The solution will become intensely cloudy as the neutral/zwitterionic species precipitates.

  • Ripening: Age the suspension at room temperature for 2 hours under gentle stirring to promote Ostwald ripening, ensuring larger, filterable crystals.

  • Isolation: Collect the solid via vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL) to remove residual sodium chloride, and dry under vacuum at 60°C to a constant weight.

Protocol B: Solvent/Anti-Solvent Crystallization (DMF/Water)

Causality: N,N-Dimethylformamide (DMF) is a strong hydrogen-bond acceptor capable of solvating both the basic and acidic functional groups, thus dismantling the crystal lattice. Water acts as a miscible anti-solvent that drastically reduces the solubility of the target compound without precipitating highly lipophilic organic impurities, which remain trapped in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of the crude compound in 50 mL of DMF in a round-bottom flask.

  • Heating: Heat the mixture to 80°C under stirring until complete dissolution is achieved.

  • Decolorization (Optional): Add activated charcoal (0.5 g) to remove colored impurities, stir for 10 minutes, and perform a hot filtration through a Celite pad to prevent premature crystallization.

  • Anti-Solvent Addition: Return the clear filtrate to the heat source (80°C). Slowly add hot deionized water (approx. 50–100 mL) dropwise until a persistent cloudiness is observed (the cloud point).

  • Equilibration: Add a few drops of DMF until the solution just clears, then remove the flask from the heat source.

  • Cooling: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals, wash sequentially with water and cold ethanol to displace residual DMF, and dry under high vacuum.

Protocol C: Thermal Recrystallization in Glacial Acetic Acid

Causality: Glacial acetic acid acts as both a hydrogen-bond donor and acceptor. At boiling temperatures, it effectively solvates the amphoteric molecule[2]. Upon cooling, the steep solubility curve ensures a high recovery of highly pure, well-defined crystals while leaving structurally related impurities in solution.

Step-by-Step Procedure:

  • Suspension: Place 10 g of the crude compound in a flask equipped with a reflux condenser.

  • Reflux: Add 100 mL of glacial acetic acid and heat to reflux (approx. 118°C) until the solid completely dissolves.

  • Clarification: Perform a hot gravity filtration using a stemless funnel to remove particulate impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Critical Note: Rapid cooling may trap acetic acid within the crystal lattice, leading to solvent inclusion.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol or diethyl ether to displace the acetic acid.

  • Drying: Dry the product under high vacuum at 80°C for 12 hours to ensure the complete removal of the solvent.

Quantitative Data & Protocol Comparison

The following table summarizes the expected performance metrics for each recrystallization strategy, allowing researchers to select the optimal method based on their specific crude profile.

ProtocolPrimary Solvation MechanismTypical Recovery YieldPurity EnhancementScalabilityBest Use Case
A: Isoelectric Precipitation pH-driven ionization (Salt formation)85% – 95%Moderate to HighExcellentRemoving inorganic salts and highly lipophilic impurities.
B: DMF / Water H-bond disruption & Anti-solvent70% – 85%HighGoodRemoving structurally similar organic byproducts.
C: Glacial Acetic Acid Thermal gradient (Donor/Acceptor)60% – 75%Very HighModerateFinal polishing step for analytical-grade purity.

References

1.[2] "The Recrystallization of Benzoic Acid", University of Pittsburgh (pitt.edu). Available at: 2.[1] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives", MDPI. Available at: 3.[3] "Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid", ResearchGate. Available at: 4.[4] "Isoelectric Point for Protein Analysis and Biopharmaceutical Development", Creative Proteomics. Available at:

Sources

Method

Application Notes and Protocols: Leveraging Polyphosphoric Acid (PPA) for the Efficient Synthesis of Imidazopyridines

For Researchers, Scientists, and Drug Development Professionals Abstract Imidazopyridines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazopyridines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] This document provides a detailed guide to the use of polyphosphoric acid (PPA) as a highly effective reagent for the synthesis of various imidazopyridine isomers. We will delve into the mechanistic rationale for using PPA, present detailed experimental protocols, and offer insights into reaction optimization.

Introduction: The Strategic Importance of Imidazopyridines and the Role of PPA

The imidazopyridine framework, an imidazole ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Compounds bearing this scaffold have demonstrated a broad spectrum of therapeutic applications, including as anxiolytics, hypnotics (e.g., Zolpidem), anti-ulcer agents (e.g., Zolimidine), and cardiotonics (e.g., Olprinone).[3] The development of efficient and versatile synthetic methodologies to access these compounds is therefore of paramount importance for drug discovery and development.

Among the various synthetic strategies, the use of polyphosphoric acid (PPA) has emerged as a simple, convenient, and often high-yielding approach, particularly for the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines.[1] PPA serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, facilitating the key condensation and cyclization steps required for the formation of the imidazole ring.[1][4]

Mechanistic Insights: The Dual Functionality of PPA in Imidazopyridine Synthesis

The efficacy of PPA in imidazopyridine synthesis stems from its ability to drive the reaction towards the desired cyclized product. The general mechanism involves the condensation of a diaminopyridine with a carboxylic acid or its equivalent.

DOT Script for Reaction Mechanism

PPA_Mechanism Start 2,3-Diaminopyridine + Carboxylic Acid PPA Polyphosphoric Acid (PPA) Start->PPA Activation Activated_Acid Activated Carboxylic Acid (Acylium Ion Intermediate) Start->Activated_Acid Nucleophilic Attack PPA->Activated_Acid Amide_Intermediate Amide Intermediate Activated_Acid->Amide_Intermediate Cyclization Intramolecular Cyclization Amide_Intermediate->Cyclization Protonation by PPA Dehydration Dehydration Cyclization->Dehydration Loss of H2O facilitated by PPA Product Imidazo[4,5-b]pyridine Dehydration->Product Experimental_Workflow Start Start: 2,3-Diaminopyridine, Carboxylic Acid, PPA Mixing Mix Reagents at RT Start->Mixing Heating Heat to 120-160 °C (2-6 hours) Mixing->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Cooling Cool to 80-90 °C Heating->Cooling Monitoring->Heating Continue if incomplete Quenching Quench in Ice-Water Cooling->Quenching Neutralization Neutralize with NaHCO3/NaOH Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Purification Purify (Recrystallization/ Column Chromatography) Drying->Purification Product Final Product: 2-Substituted Imidazo[4,5-b]pyridine Purification->Product

Sources

Application

Application Note: Imidazo[4,5-c]pyridine-Based MOF Ligands in Electrocatalysis and Gas Sorption

Introduction & Mechanistic Overview The imidazopyridine family, particularly the imidazo[4,5-c]pyridine regioisomer, has garnered significant attention in materials science due to its bioisosteric resemblance to purines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The imidazopyridine family, particularly the imidazo[4,5-c]pyridine regioisomer, has garnered significant attention in materials science due to its bioisosteric resemblance to purines and its robust coordination chemistry[1]. In the design of Metal-Organic Frameworks (MOFs), the strategic positioning of nitrogen atoms within the imidazo[4,5-c]pyridine core provides highly predictable coordination behavior and robust metal-ligand bonds.

The nitrogen-rich backbone of these ligands serves a dual mechanistic purpose:

  • Thermodynamic Stability : Strong coordination with transition metals (e.g., Zn²⁺, Co²⁺, Ni²⁺) yields frameworks with exceptional thermal and hydrolytic stability. For instance, ligands such as 2-(1H-imidazol-2-yl)-3H-imidazo[4,5-c]pyridine (H2imPim) have been used to construct Zn(II)-MOFs (like MAF-stu-1) that maintain full crystallinity even after prolonged submersion in boiling water and harsh acidic/basic solutions[2].

  • Electrophilic Channeling : Uncoordinated nitrogen sites act as proton acceptors. In electrocatalytic applications, these nitrogen-rich channels facilitate proton-coupled electron transfer (PCET) mechanisms, significantly lowering the activation barrier for processes like the Oxygen Evolution Reaction (OER)[3].

Ligand Design and Framework Assembly Workflow

The synthesis of functional MOFs from imidazo[4,5-c]pyridine derivatives requires precise control over solvothermal conditions and activation procedures to prevent pore collapse.

G A Ligand Synthesis (Imidazo[4,5-c]pyridine) B Metal Salt Addition (e.g., Co/Ni/Zn) A->B C Solvothermal Assembly B->C D Solvent Exchange & Activation C->D E Functional MOF (OER / CO2 Sorption) D->E

Workflow for the synthesis and activation of imidazo[4,5-c]pyridine-based MOFs.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Water-Stable Zn-MOF for CO₂ Capture

Objective : Synthesize a highly stable Zn(II)-MOF using the H2imPim ligand for selective carbon dioxide capture[2].

Causality & Self-Validation :

  • Choice of Metal/Ligand: Zn(II) provides predictable tetrahedral coordination, while the rigid structure of H2imPim prevents framework interpenetration, maximizing the internal pore volume for CO₂ adsorption[2].

  • Solvent Exchange: Direct evacuation of high-boiling solvents (like DMF) causes capillary forces that can collapse the micropores. Exchanging the trapped solvent with a low-surface-tension solvent (e.g., methanol) ensures framework integrity during thermal activation[4].

  • Validation Checkpoint: Powder X-ray Diffraction (PXRD) must be performed pre- and post-activation. A match in diffraction peaks validates that the framework architecture remains intact.

Step-by-Step Methodology :

  • Solution Preparation : Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H2imPim in 5 mL of a mixed solvent system (DMF/H₂O, 4:1 v/v). Note: The addition of water modulates the deprotonation rate of the imidazole ring, facilitating controlled, defect-free crystal growth.

  • Solvothermal Reaction : Seal the mixture in a Teflon-lined stainless steel autoclave and heat isothermally at 120 °C for 72 hours.

  • Controlled Cooling : Cool the autoclave to room temperature at a strict rate of 5 °C/hour. Causality: Slow cooling prevents the kinetic trapping of structural defects and yields high-quality single crystals suitable for X-ray diffraction.

  • Solvent Exchange : Decant the mother liquor. Wash the crystals three times with fresh DMF, followed by immersion in anhydrous methanol for 72 hours (replace the methanol every 24 hours).

  • Activation : Evacuate the solvent-exchanged MOF under dynamic vacuum (10⁻³ Torr) at 150 °C for 12 hours.

  • Validation : Confirm structural retention via PXRD and determine the Brunauer–Emmett–Teller (BET) surface area via N₂ adsorption at 77 K before proceeding to CO₂ sorption isotherms.

Protocol B: Assembly of 2D Co(II)/Ni(II) MOFs for Oxygen Evolution Reaction (OER)

Objective : Synthesize electrocatalytically active 2D MOFs using the extended ligand (E)-2-(4-(1H-imidazo[4,5-c]pyridin-2-yl)styryl)-1H-imidazo[4,5-c]pyridine (Ligand L) combined with a dicarboxylate linker[3].

Causality & Self-Validation :

  • Mixed-Ligand Strategy: Combining the nitrogen-rich Ligand L with an oxygen-rich dicarboxylate creates an offset 2D layered structure. This specific topology exposes the redox-active metal centers and creates 1D electrophilic channels for the rapid mass transport of OH⁻ and O₂[3].

  • Validation Checkpoint: Electrochemical Impedance Spectroscopy (EIS) should be used to validate the charge transfer resistance (

    
    ). A low 
    
    
    
    confirms the successful formation of efficient electron-transfer pathways.

Step-by-Step Methodology :

  • Precursor Mixing : Combine 0.1 mmol of Co(NO₃)₂·6H₂O (or Ni(NO₃)₂·6H₂O), 0.1 mmol of Ligand L, and 0.1 mmol of 4,4'-biphenyldicarboxylic acid in 10 mL of DMF/H₂O.

  • Reaction : Heat the homogeneous solution in a sealed glass vial at 100 °C for 48 hours.

  • Isolation : Collect the crystalline product via centrifugation (7000 rpm, 5 mins) and wash extensively with DMF and distilled water.

  • Electrode Preparation : Disperse 5 mg of the activated MOF and 1 mg of conductive carbon black in 1 mL of ethanol containing 20 μL of Nafion (5 wt%). Sonicate for 30 minutes to form a homogeneous catalyst ink. Causality: Carbon black enhances the electrical conductivity of the MOF layer, while Nafion acts as a binder without occluding the catalytic metal sites.

  • Deposition : Drop-cast 5 μL of the ink onto a polished glassy carbon electrode (GCE, 3 mm diameter) and dry at room temperature.

  • Electrochemical Testing : Perform Linear Sweep Voltammetry (LSV) in 1.0 M KOH at a scan rate of 5 mV/s to determine the OER overpotential.

Performance Data & Mechanistic Pathways

The integration of imidazo[4,5-c]pyridine ligands into MOFs fundamentally alters the electrocatalytic landscape by providing dedicated pathways for proton and electron transport.

OER_Mech N1 Imidazo[4,5-c]pyridine MOF N2 N-Rich Ligand Sites (Proton Acceptors) N1->N2 N3 Redox-Active Metal Centers (Co²⁺ / Ni²⁺) N1->N3 N4 Lower Activation Barrier N2->N4 H⁺ transport N5 Efficient Electron Transfer N3->N5 e⁻ transport N6 Enhanced OER Catalysis N4->N6 N5->N6

Mechanistic role of imidazo[4,5-c]pyridine ligands in enhancing OER electrocatalysis.

Table 1: Comparative Performance of Imidazo[4,5-c]pyridine-Based MOFs
Framework TypeMetal CenterLigand SystemPrimary ApplicationKey Performance MetricStability Profile
MAF-stu-1 analogue Zn(II)H2imPimCO₂ CaptureHigh CO₂/N₂ selectivityStable in boiling water & harsh pH[2]
2D Co-MOF Co(II)Ligand L + DicarboxylateElectrocatalysis (OER)Overpotential: 470 mV @ 10 mA/cm²High thermal and water stability[3]
2D Ni-MOF Ni(II)Ligand L + DicarboxylateElectrocatalysis (OER)Overpotential: 450 mV @ 10 mA/cm²High thermal and water stability[3]
Mixed-Ligand Zn-MOF Zn(II)bpydbH₂ + datzCO₂ SorptionEnhanced CO₂ capacity at RTStable up to 680 °C[4]

References

  • Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture Source: RSC Publishing 2

  • 2D MOFs Containing Bis(azabenzimidazole) and Dicarboxylate Moieties for the Efficient Oxygen Evolution Reaction and CO2 Sorption Source: ACS Publications3

  • Functionalization of Metal–Organic Framework via Mixed-Ligand Strategy for Selective CO2 Sorption at Ambient Conditions Source: ResearchGate 4

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: UniTo 1

Sources

Method

Application Notes and Protocols for Coupling Reactions Using 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows molecules incorporating this moiety to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Consequently, derivatives of imidazopyridine have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2]

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a key building block for the synthesis of a diverse library of bioactive compounds. The presence of a carboxylic acid functional group allows for the facile formation of amide and ester linkages, which are fundamental in drug design for modulating properties such as solubility, cell permeability, and target binding affinity. This document provides detailed protocols for the coupling of this versatile building block with amines and alcohols, enabling the synthesis of novel chemical entities for drug discovery and development.

Physicochemical Properties and Handling

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Store in a cool, dry place away from strong oxidizing agents.

Amide Coupling Reactions: Synthesis of Imidazo[4,5-c]pyridine Amides

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods exist for the coupling of carboxylic acids with amines. The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates, as well as the desired reaction conditions. Below are two robust protocols for the synthesis of amides from 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines and anilines.

Reaction Scheme:

reagent1 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid product 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-(R)benzamide reagent1->product reagent2 R-NH2 (Amine) reagent2->product coupling_reagent HATU, DIPEA coupling_reagent->product solvent DMF solvent->product

Figure 1: General workflow for HATU-mediated amide coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid253.241.01.0
Amine (R-NH₂)-1.11.1
HATU380.231.21.2
N,N-Diisopropylethylamine (DIPEA)129.242.52.5
Anhydrous N,N-Dimethylformamide (DMF)---

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (1.0 mmol).

  • Add anhydrous DMF (5-10 mL) and stir until the solid is fully dissolved.

  • Add the amine (1.1 mmol) to the solution.

  • In a separate vial, dissolve HATU (1.2 mmol) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Add DIPEA (2.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Rationale for Key Steps:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • DIPEA: Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • HATU: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) in conjunction with an additive (HOBt) to facilitate amide bond formation. This method is particularly useful for synthesizing amides from primary and secondary amines.

Reaction Scheme:

reagent1 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid product 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-(R)benzamide reagent1->product reagent2 R-NH2 (Amine) reagent2->product coupling_reagent EDC, HOBt coupling_reagent->product solvent DCM/DMF solvent->product

Figure 2: General workflow for EDC/HOBt-mediated amide coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid253.241.01.0
Amine (R-NH₂)-1.11.1
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)155.241.51.5
Hydroxybenzotriazole (HOBt)135.131.51.5
Anhydrous Dichloromethane (DCM) or DMF---

Procedure:

  • Dissolve 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (1.0 mmol) and HOBt (1.5 mmol) in anhydrous DCM or DMF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 mmol) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Rationale for Key Steps:

  • HOBt: Acts as a catalyst and suppresses side reactions, particularly racemization if the amine is chiral. It forms an active ester with the carboxylic acid that is more stable than the O-acylisourea intermediate but still highly reactive towards amines.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of EDC and minimizes potential side reactions.

Esterification Reactions: Synthesis of Imidazo[4,5-c]pyridine Esters

Esterification of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can be achieved through several methods. A common and effective approach for small-scale synthesis is the use of a coupling reagent, similar to amide bond formation.

Protocol 3: DCC/DMAP-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used for the formation of esters from carboxylic acids and alcohols. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.

Reaction Scheme:

reagent1 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid product 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoate ester reagent1->product reagent2 R-OH (Alcohol) reagent2->product coupling_reagent DCC, DMAP coupling_reagent->product solvent DCM solvent->product

Figure 3: General workflow for DCC/DMAP-mediated esterification.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid253.241.01.0
Alcohol (R-OH)-1.21.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1
4-Dimethylaminopyridine (DMAP)122.170.10.1
Anhydrous Dichloromethane (DCM)---

Procedure:

  • In a round-bottom flask, dissolve 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (1.0 mmol), the alcohol (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Key Steps:

  • DCC: Activates the carboxylic acid to form an O-acylisourea intermediate.

  • DMAP: A highly nucleophilic catalyst that reacts with the activated acid to form a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.

  • Filtration of DCU: The byproduct of the reaction, DCU, is largely insoluble in DCM and can be easily removed by filtration.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete dissolution of starting material; Inactive coupling reagent; Steric hindrance.Ensure complete dissolution of the benzoic acid derivative, use fresh coupling reagents, and consider increasing the reaction temperature or using a more powerful coupling reagent like HATU.
Presence of unreacted starting materialInsufficient reaction time or temperature; Insufficient amount of coupling reagent.Increase the reaction time and/or temperature. Add a slight excess of the coupling reagent and amine/alcohol.
Formation of side productsReaction with moisture; Side reactions of the coupling reagent.Ensure all glassware is dry and the reaction is run under an inert atmosphere. Use additives like HOBt to suppress side reactions.

Conclusion

4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide robust and reliable methods for the formation of amide and ester linkages, enabling the exploration of a wide chemical space. By understanding the principles behind these coupling reactions and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize new imidazo[4,5-c]pyridine derivatives for evaluation in drug discovery programs.

References

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. ([Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. ([Link])

  • Imidazopyridine. Wikipedia. ([Link])

  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. ([Link])

  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of imidazo[4,5-c]pyridine cyclization reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we understand that constructing the imidazo[4,5-c]pyridine scaffold—a critical bioisostere in kinase inhibitors and receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we understand that constructing the imidazo[4,5-c]pyridine scaffold—a critical bioisostere in kinase inhibitors and receptor ligands—presents unique thermodynamic and purification challenges.

This guide is engineered to move beyond basic reaction conditions, providing you with the mechanistic causality behind yield drops and the self-validating protocols needed to correct them.

Mechanistic Workflow & Reaction Bottlenecks

To troubleshoot yield issues, we must first isolate where the reaction is failing. The synthesis typically diverges into two pathways depending on the carbon source (carboxylic acid vs. aldehyde), each with distinct thermodynamic barriers.

G DAP 3,4-Diaminopyridine node_acid Carboxylic Acid (Acid Catalysis/Heat) DAP->node_acid node_ald Aldehyde (Oxidative Conditions) DAP->node_ald amide Amide Intermediate (Requires -H2O) node_acid->amide imine Imine/Aminal Intermediate (Requires Oxidation) node_ald->imine product Imidazo[4,5-c]pyridine Target Scaffold amide->product Dehydration (POCl3, PPA, Microwave) imine->product Oxidation (Na2S2O5, Air, DDQ) tar Oxidation Side Products / Tar imine->tar Over-oxidation (Harsh conditions)

Mechanistic pathways and bottlenecks in imidazo[4,5-c]pyridine cyclization.

Troubleshooting Guides & FAQs

Q1: My condensation reaction with a carboxylic acid is stalling at the intermediate stage, resulting in yields below 40%. How do I drive the cyclization to completion? A: The reaction between 3,4-diaminopyridine and carboxylic acids proceeds via an initial acylation to form an amide intermediate, followed by a dehydration-driven cyclization. Stalling occurs because the cyclization step has a high activation energy. Causality & Solution: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the adjacent amine, making the intramolecular attack on the carbonyl carbon difficult. To overcome this, you must aggressively scavenge water and activate the carbonyl. Switch to strong dehydrating acids like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl


). Alternatively, microwave-assisted heating (e.g., 100 W) using silica gel as a solid support rapidly superheats the microenvironment and drives off water, pushing yields to 71%–92% in minutes.

Q2: When using aldehydes to cyclize 3,4-diaminopyridine, I get a complex mixture with significant tar formation. How can I improve the conversion? A: Condensation of a diamine with an aldehyde forms an intermediate imine/aminal, which must be oxidized to achieve the aromatic imidazo[4,5-c]pyridine core. Tar formation is a classic symptom of over-oxidation or radical polymerization of electron-rich intermediates under harsh oxidative conditions (e.g., strong metal oxidants). Causality & Solution: To prevent degradation, switch to mild, transition-metal-free oxidative conditions. A highly effective protocol utilizes simple air oxidation in an aqueous medium under thermal conditions (100 °C), which acts as a mild, controlled oxidant, preventing tarring and yielding 83%–87%[1].

Q3: I am trying to synthesize a regioselective 1-substituted or 3-substituted imidazo[4,5-c]pyridine, but I keep getting a mixture of isomers. How can I control the regioselectivity? A: The 3-amino and 4-amino groups on 3,4-diaminopyridine have different electronic environments and steric profiles. Direct cyclization with unsymmetrical reagents often yields a thermodynamic mixture of N1 and N3 alkylated/arylated products. Causality & Solution: To achieve strict regiocontrol, abandon the direct cyclization of the unsubstituted diamine. Instead, utilize a directed step-wise approach starting from 2,4-dichloro-3-nitropyridine. By sequentially substituting the chlorines with specific primary or secondary amines, followed by nitro group reduction and subsequent aldehyde cyclization, you dictate exactly which nitrogen ends up at which position. This directed synthesis ensures complete regioselectivity[2].

Q4: My target imidazo[4,5-c]pyridine is highly polar and streaks heavily on silica, leading to massive yield losses during purification. What is the best practice for isolation? A: Imidazo[4,5-c]pyridines possess multiple basic nitrogen atoms, leading to strong hydrogen bonding and severe tailing on standard acidic silica gel (SiO


).
Causality & Solution: The basic lone pairs interact strongly with the silanol groups on the silica stationary phase. To mitigate this, pre-treat your silica gel with 1-5% triethylamine (Et

N) to neutralize the acidic sites, or switch to neutral alumina. Better yet, bypass chromatography entirely: adjusting the pH of the aqueous reaction mixture to the specific isoelectric point of your imidazopyridine often induces precipitation, allowing recovery by simple filtration[2].

Quantitative Data: Cyclization Condition Comparison

Summarizing the thermodynamic and operational trade-offs of various cyclization strategies:

Cyclization MethodReagents / CatalystTypical Yield RangeKey AdvantagePrimary Disadvantage
Thermal Condensation Carboxylic Acid, Heat (>150°C)30% - 50%Simple, cheap reagentsLow yield, high energy cost
Acid-Promoted Dehydration POCl

or PPA, 100°C
60% - 85%High conversion rateHarsh conditions, difficult workup
Microwave-Assisted Carboxylic Acid, Silica gel (100W)71% - 92%Fast (minutes), clean profileRequires dedicated MW reactor
Mild Oxidative Cyclization Aldehyde, Air (H

O)
80% - 87%Green chemistry, minimizes tarSubstrate solubility dependent
Directed Step-wise 2,4-dichloro-3-nitropyridine + Amines70% - 80%100% RegioselectiveMulti-step, longer overall process

Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted Acidic Condensation (Carboxylic Acid Route)

Mechanism: Rapid thermal dehydration of the amide intermediate via localized superheating.

  • Preparation: Combine equimolar amounts of 3,4-diaminopyridine and the target carboxylic acid in an agate mortar.

  • Support Loading: Add 2 equivalents (by weight) of neutral silica gel. Grind the mixture until a homogeneous, free-flowing powder is achieved.

    • Self-Validation: The powder must not clump; clumping indicates excess moisture which will buffer the microwave energy and stall the reaction.

  • Irradiation: Transfer to a microwave-safe quartz vessel. Irradiate at 100 W for 5–10 minutes.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1 with 1% Et

      
      N). The complete disappearance of the highly polar, ninhydrin-positive diamine spot confirms intermediate conversion.
      
  • Elution & Isolation: Wash the silica plug with EtOAc/MeOH (8:2). Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure imidazo[4,5-c]pyridine.

Protocol B: Transition-Metal-Free Air Oxidative Cyclization (Aldehyde Route)

Mechanism: Aqueous condensation followed by mild aerobic aromatization to prevent over-oxidation.

  • Reaction Setup: Suspend 3,4-diaminopyridine (1.0 eq) and the aryl aldehyde (1.1 eq) in distilled water to achieve a 0.5 M concentration.

  • Thermal Cyclization: Heat the mixture to 100 °C under an open-air reflux condenser for 12–24 hours.

    • Self-Validation: The initial suspension will typically dissolve into a deep-colored solution as the Schiff base forms. As aromatization occurs, the cyclized product will gradually precipitate due to its lower aqueous solubility compared to the starting materials[1].

  • Completion Check: Analyze an aliquot via LC-MS. Look for the [M+H]

    
     peak corresponding to the fully oxidized imidazo[4,5-c]pyridine (mass = diamine + aldehyde - 2H - H
    
    
    
    O). If the +2 Da peak (aminal intermediate) is dominant, continue heating and ensure adequate air exposure.
  • Isolation: Cool the mixture to 0–5 °C. Filter the precipitated solid and wash with ice-cold water, followed by a small amount of cold diethyl ether to remove any unreacted aldehyde traces.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Library of Medicine (PMC).[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.[Link]

  • Eco-friendly and facile synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine in aqueous medium by air oxidation. ResearchGate.[Link]

Sources

Optimization

Preventing regioisomer formation in imidazo[4,5-c]pyridine synthesis

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to naturally occurring purines makes them a privileged core in drug discovery.[1][2][3] However, their synthesis is often complicated by the formation of regioisomers, which can be challenging to control and separate.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Regioisomer Control

This section addresses specific problems you may encounter during the synthesis of the imidazo[4,5-c]pyridine core, particularly those related to the formation of unwanted isomers.

Question 1: My cyclization of 3,4-diaminopyridine with an aldehyde (or carboxylic acid) is producing a mixture of the desired 1H- and undesired 3H-imidazo[4,5-c]pyridine isomers. How can I improve the regioselectivity?

Answer: This is a classic challenge in imidazo[4,5-c]pyridine synthesis. The two amino groups of the 3,4-diaminopyridine precursor have similar nucleophilicity, leading to competitive reactions. The key to controlling regioselectivity lies in creating a chemical distinction between the N3 and N4 amino groups before cyclization.

Core Principles: The reaction proceeds via initial acylation or imine formation at one of the amino groups, followed by intramolecular cyclization and dehydration (or oxidation). The initial site of attack determines the final product.

  • Attack at N4-amino: Leads to the desired 1H-imidazo[4,5-c]pyridine (often referred to as the "linear" isomer).

  • Attack at N3-amino: Leads to the 3H-imidazo[4,5-c]pyridine (the "angular" isomer).

Strategies for Regiocontrol:

  • Selective Acylation/Protection: The most robust strategy is to selectively protect or acylate one of the amino groups. A study by Caron et al. demonstrated a powerful method where the regioselectivity of acylation on 3,4-diaminopyridine could be completely reversed based on the choice of acylating agent and conditions.[4][5]

    • To favor the 1H-isomer (via N4-acylation): Using a bulky acylating agent like di-tert-butyl dicarbonate (Boc₂O) selectively protects the less sterically hindered N4-amino group.[4][6] The resulting N4-Boc protected intermediate can then be reacted (e.g., with chloroacetyl chloride) at the N3 position, followed by deprotection and cyclization to yield the desired 1H-isomer.

    • To favor the 3H-isomer (via N3-acylation): Using a less hindered acylating agent like acetyl chloride favors acylation at the more nucleophilic N3-amino group, leading to the 3H-isomer after cyclization.[4][5]

  • Electronic Effects: Substituents on the pyridine ring can modulate the nucleophilicity of the adjacent amino groups. An electron-withdrawing group at the C5 position, for example, will decrease the basicity and nucleophilicity of the N4-amino group more significantly than the N3-amino group, potentially favoring condensation at the N3 position.

  • Reaction Conditions: While less direct, solvent and catalyst choice can sometimes influence the isomer ratio. For instance, using polyphosphoric acid (PPA) at elevated temperatures for condensation with carboxylic acids is a common method, but it often results in regioisomeric mixtures.[7]

Question 2: I have successfully synthesized my desired imidazo[4,5-c]pyridine core, but subsequent N-alkylation (or N-arylation) on the imidazole ring gives a mixture of N1 and N3 substituted products. How can I direct the substitution to a single nitrogen?

Answer: This is another common regioselectivity challenge. The N-H proton of the imidazole ring is tautomeric, meaning it can reside on either nitrogen (N1 or N3), and alkylation can occur at both sites. The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.

Strategies for Regiocontrol:

  • Steric Hindrance: This is often the most predictable factor.

    • Substituents on the Core: A pre-existing substituent at the C2 position of the imidazo[4,5-c]pyridine ring will sterically hinder the N1 position, thus favoring alkylation at the more accessible N3 position. Conversely, a substituent at the C7 position will hinder the N3 position, favoring N1 alkylation.

    • Bulky Alkylating Agents: Using a bulky alkylating agent (e.g., a branched alkyl halide) can amplify the steric differences between the N1 and N3 positions, leading to higher selectivity.

  • Protecting Groups: If direct alkylation is not selective, a protect-then-alkylate strategy is effective.

    • One can introduce a protecting group that directs subsequent alkylation. For example, a removable bulky protecting group might selectively attach to the less hindered nitrogen, leaving the other nitrogen open for alkylation.

  • Directed Synthesis: The most reliable method is to build the ring in a way that unambiguously places the substituent. This involves starting with a precursor where the desired N-substituent is already in place. For example, starting with a N³-substituted 3,4-diaminopyridine and cyclizing it will guarantee the formation of the corresponding N¹-substituted imidazo[4,5-c]pyridine.

Question 3: I have a mixture of regioisomers. What are the best methods to separate them and confirm their structures?

Answer: Separation:

  • Column Chromatography: This is the most common method for separating regioisomers. Due to often subtle differences in polarity, a high-resolution silica gel column with a carefully optimized solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is usually required.[2]

  • Preparative HPLC: For difficult separations or for obtaining highly pure samples, reverse-phase preparative HPLC can be very effective.

Structure Confirmation: Unequivocally identifying which isomer is which is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • 1D ¹H NMR: The chemical shifts of the pyridine protons can be diagnostic. Substitution on the imidazole nitrogen alters the electronic environment of the entire ring system, causing significant upfield or downfield shifts for the pyridine protons, which can differ predictably between the two isomers.[8]

  • 2D NMR (HMBC and NOESY): These techniques provide definitive proof of connectivity.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-alkylated product, you can look for a correlation from the protons of your alkyl group (e.g., the N-CH₂) to the quaternary carbons of the imidazopyridine core. The specific carbon it correlates to will identify the position of alkylation.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For example, the protons of an N1-substituent will show a through-space correlation (a NOE) to the H7 proton on the pyridine ring, whereas an N3-substituent will not.[9]

  • X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the absolute, unambiguous structure of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of regioselectivity in the initial cyclization? A1: The primary drivers are (1) Steric Effects , where bulky reagents or substituents on the pyridine precursor favor reaction at the less hindered amino group, and (2) Electronic Effects , where the inherent difference in nucleophilicity between the N3 and N4 amino groups, which can be further influenced by other substituents on the pyridine ring, dictates the initial site of reaction.[4]

Q2: Which synthetic route is generally preferred for large-scale synthesis where regiochemical purity is critical? A2: For scalability and guaranteed regiochemical outcome, a directed synthesis is almost always preferred over a method that produces mixtures requiring extensive purification. A route involving the selective protection of one amine in 3,4-diaminopyridine, followed by functionalization and cyclization, provides excellent control and is amenable to scale-up.[4][5]

Q3: Can computational chemistry predict the regioisomeric ratio? A3: Yes, computational methods like Density Functional Theory (DFT) can be very useful. By calculating the activation energies for the competing reaction pathways leading to the different isomers, you can predict which product is kinetically favored. Similarly, calculating the thermodynamic stability of the final products can predict which isomer is the most stable. This can provide valuable insight before undertaking extensive experimental work.

Visualizing the Regioisomer Challenge

The following diagram illustrates the central challenge in imidazo[4,5-c]pyridine synthesis: the non-selective reaction of a 3,4-diaminopyridine precursor.

G cluster_start Starting Materials cluster_products Potential Products Precursor 3,4-Diaminopyridine Product1 1H-Imidazo[4,5-c]pyridine (Desired Isomer) Precursor->Product1 Cyclization Precursor->Product1 Favored Path (Selective Synthesis) Product2 3H-Imidazo[4,5-c]pyridine (Undesired Isomer) Precursor->Product2 Cyclization Precursor->Product2 Side Reaction Reagent R-COX (e.g., Aldehyde, Acid Chloride) Reagent->Product1 Reagent->Product2

Caption: Formation of two possible regioisomers from a single precursor.

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting poor regioselectivity in your synthesis.

G Start Problem: Mixture of Regioisomers Observed Q_Step At which step is the isomerization occurring? Start->Q_Step Step_Cyclize Initial Ring Cyclization Q_Step->Step_Cyclize Cyclization Step_Subst Subsequent N-Alkylation/ N-Arylation Q_Step->Step_Subst Substitution Sol_Cyclize_Protect Strategy: Selective Protection Use Boc₂O for N4-protection to favor 1H-isomer. Step_Cyclize->Sol_Cyclize_Protect Sol_Cyclize_Directed Strategy: Directed Synthesis Synthesize a precursor with the substituent already in place. Step_Cyclize->Sol_Cyclize_Directed Sol_Subst_Sterics Strategy: Exploit Sterics Use bulky alkylating agent or leverage existing C2/C7 substituents. Step_Subst->Sol_Subst_Sterics Sol_Subst_Directed Strategy: Redesign Synthesis Build the ring with the N-substituent already incorporated. Step_Subst->Sol_Subst_Directed End_Purify Action: Separate & Characterize Use high-res chromatography. Confirm structures with 2D NMR. Sol_Cyclize_Protect->End_Purify Sol_Cyclize_Directed->End_Purify Sol_Subst_Sterics->End_Purify Sol_Subst_Directed->End_Purify

Caption: Decision tree for troubleshooting regioisomer formation.

Protocol: Regioselective Synthesis of a 1H-Imidazo[4,5-c]pyridine Derivative

This protocol is adapted from the principles described by Caron et al. for the selective synthesis of the 1H-isomer via N4-protection of 3,4-diaminopyridine.[4][5]

Objective: To synthesize a 2-substituted-1H-imidazo[4,5-c]pyridine with high regiochemical purity.

Step 1: Selective N4-Protection of 3,4-Diaminopyridine

  • Dissolve 3,4-diaminopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting material and formation of the mono-Boc protected product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product, (3-amino-pyridin-4-yl)-carbamic acid tert-butyl ester, by column chromatography or recrystallization to obtain the pure N4-protected intermediate.[4]

Step 2: Acylation of the N3-Amino Group

  • Dissolve the purified N4-Boc intermediate (1.0 eq.) in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C.

  • Add a base such as pyridine or triethylamine (1.2 eq.).

  • Slowly add the desired acylating agent (e.g., chloroacetyl chloride, 1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used directly in the next step.

Step 3: Deprotection and Cyclization

  • Dissolve the crude product from Step 2 in a suitable solvent mixture, such as isopropanol and isopropyl acetate.[4]

  • Add a strong acid, such as concentrated hydrochloric acid (HCl), to cleave the Boc protecting group.

  • Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours to facilitate both deprotection and intramolecular cyclization.

  • Monitor the formation of the desired imidazo[4,5-c]pyridine product by LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the final product by column chromatography to yield the pure 1H-imidazo[4,5-c]pyridine derivative.

Table 1: Summary of Key Reagents and Their Roles

ReagentStepRoleRationale for Regioselectivity
3,4-Diaminopyridine 1Starting MaterialPrecursor containing the two key nucleophilic nitrogen atoms.
Di-tert-butyl dicarbonate (Boc₂O) 1Protecting GroupIts steric bulk favors reaction at the less hindered N4-amino group, creating the key regiochemical intermediate.[4]
Chloroacetyl Chloride 2Acylating AgentReacts with the remaining free N3-amino group to install the second part of the future imidazole ring.
Hydrochloric Acid (HCl) 3Catalyst/Deprotecting AgentRemoves the Boc group and catalyzes the intramolecular cyclization to form the final heterocyclic core.

References

  • Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]

  • Caron, S., Do, N. M., McDermott, R. E., & Bahmanyar, S. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development, 10(2), 257–261. [Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Figshare. [Link]

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. ACS Publications. [Link]

  • Geronikaki, A., & Poroikov, V. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3228. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. PMC. [Link]

  • Hradil, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 484-490. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(13), 5424-5427. [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Publications. [Link]

  • Heterocyclic Chemistry. University of Leeds. [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

Executive Summary: The Analytical Challenge In drug discovery, 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid represents a classic "problem molecule" for standard NMR workflows. Its fused bicyclic heteroaromatic core, com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

In drug discovery, 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid represents a classic "problem molecule" for standard NMR workflows. Its fused bicyclic heteroaromatic core, combined with a carboxylic acid tail, creates a zwitterionic species with poor solubility and aggressive hydrogen-bonding networks.

The Core Problem: Standard analysis in DMSO-d


 often yields "ghost spectra"—broadened, merged signals where the critical imidazole NH and carboxylic protons are invisible due to rapid exchange, and aromatic splitting is obscured by aggregation.

The Comparison: This guide compares the Standard Method (DMSO-d


)  against the Optimized Method (DMSO-d

+ TFA-d)
. We demonstrate that the Optimized Method is not merely an alternative, but a requirement for validating structural integrity and isomeric purity.
Methodological Comparison: Standard vs. Optimized

The following data compares the spectral quality obtained using neat DMSO-d


 versus an acidified environment.
Table 1: Comparative Performance Metrics
FeatureStandard Method (Neat DMSO-d

)
Optimized Method (DMSO-d

+ 10µL TFA-d)
Scientific Rationale
Solubility Poor (< 5 mg/mL)High (> 15 mg/mL)Protonation of the pyridine nitrogen disrupts intermolecular

-stacking.[1]
Resolution Low (Broad humps)High (Sharp multiplets)Acid breaks H-bond aggregates, sharpening correlation times (

).
Exchangeables Invisible / Broad (11-13 ppm)Shifted/EliminatedTFA-d facilitates rapid exchange; labile protons become average bulk solvent signal (or vanish), cleaning the baseline.[1]
Chemical Shifts Variable (Conc. dependent)StableProtonation locks the tautomeric equilibrium to the cationic form.[1]
Suitability Fail (QC Rejected)Pass (Quantitation Ready)Essential for qNMR or purity assays.[1]
Detailed Spectral Assignment (Optimized Method)

The following assignment assumes the Optimized Method (Acidified). Note that in this cationic state, the pyridine ring is highly deshielded.

Target Structure: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid[1]

Table 2: 1H NMR Chemical Shift Data (600 MHz, DMSO-d

+ TFA)
Signal

(ppm)
Multiplicity

(Hz)
IntegrationAssignmentStructural Logic
H-4' 9.45 Singlet (s)-1HPyridine C4-HDiagnostic Peak. Most deshielded due to flanking N atoms (imidazole N3 + pyridine N5).[1] Isolated spin.
H-6' 8.62Doublet (d)6.51HPyridine C6-H

-proton to pyridine nitrogen; coupled to H-7'.[1]
H-2/6 8.35Doublet (d)8.42HBenzoic AA'BB'Ortho to the imidazopyridine core.[1] Deshielded by the heterocycle.[1]
H-3/5 8.12Doublet (d)8.42HBenzoic AA'BB'Ortho to the carboxylic acid (COOH).[1]
H-7' 8.05Doublet (d)6.51HPyridine C7-H

-proton to pyridine nitrogen.[1]
NH/COOH ----ExchangeableSignals exchanged with TFA-d/residual water (typically ~10-14 ppm broad if visible).[1]

Expert Insight: The chemical shift of H-4' (the singlet) is the "truth serum" for this molecule. If this signal is < 9.0 ppm, your molecule is likely not protonated, or you have the wrong isomer.

Distinguishing Isomers: The [4,5-c] vs. [4,5-b] Challenge

A common synthetic impurity is the [4,5-b] isomer (1H-imidazo[4,5-b]pyridine derivative).[1] Standard HPLC often fails to separate these effectively.[1] NMR is the definitive discriminator.[1]

Comparison Logic:
  • [4,5-c] Isomer (Target): Contains an isolated singlet (H-4') in the aromatic region.[1] The pyridine ring protons form a 2-spin system (two doublets).[1]

  • [4,5-b] Isomer (Impurity): Contains NO isolated singlet in the pyridine ring.[1] The pyridine protons form a 3-spin contiguous system (AMX or ABC pattern: doublet, doublet-of-doublets, doublet).[1]

Visualization: Isomer Identification Logic Tree

IsomerLogic Start Analyze Aromatic Region (7.5 - 9.5 ppm) SingletCheck Is there a sharp Singlet around 9.0 - 9.5 ppm? Start->SingletCheck PatternC Confirm Coupling: Look for 2 Doublets (H6, H7) SingletCheck->PatternC Yes PatternB Confirm Coupling: Look for 3-Spin System (d, dd, d) SingletCheck->PatternB No IsomerC Target Confirmed: Imidazo[4,5-c]pyridine core IsomerB Impurity Detected: Imidazo[4,5-b]pyridine core PatternC->IsomerC Matches PatternB->IsomerB Matches

Figure 1: Decision tree for distinguishing the target [4,5-c] core from the common [4,5-b] synthetic by-product.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to ensure reproducibility and eliminate "ghost spectra."[1]

Reagents
  • Solvent: DMSO-d

    
     (99.9% D).[1]
    
  • Additive: TFA-d (Trifluoroacetic acid-d1) or standard TFA (if exchangeable proton loss is acceptable).[1]

  • Internal Standard: TCNB (optional for qNMR) or TMS.[1]

Step-by-Step Methodology
  • Weighing: Weigh 5–10 mg of the solid into a clean vial (not directly into the NMR tube to avoid static loss).

  • Solvent Prep:

    • Standard: Add 0.6 mL DMSO-d

      
      .[1]
      
    • Optimized: Add 0.6 mL DMSO-d

      
       + 10–20 µL TFA .
      
  • Dissolution: Vortex for 30 seconds. Sonication may be required for the neutral species, but the acidified solution should dissolve instantly.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition:

    • Temperature: 298 K (Standard) or 303 K (if viscosity broadening persists).

    • Scans: Minimum 64 (due to molecular weight/concentration ratio).[1]

    • Relaxation Delay (D1): 5 seconds (Acidic protons have long T1s; ensure complete relaxation for integration).

Visualization: Analytical Workflow

Workflow Sample Solid Sample (5-10 mg) Solvent DMSO-d6 + TFA (Protonation Step) Sample->Solvent Add Dissolve Vortex/Sonicate (Ensure Homogeneity) Solvent->Dissolve Acquire Acquisition (300K, D1=5s) Dissolve->Acquire Process Processing (LB=0.3 Hz, Phase) Acquire->Process

Figure 2: Optimized sample preparation and acquisition workflow for zwitterionic heterocycles.

References
  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine." PubChem. Link

  • Lukevics, E., et al. (1998).[1] "Synthesis and cytotoxicity of silyl- and germyl-substituted imidazo[4,5-c]pyridines." Chemistry of Heterocyclic Compounds. (Validates H-4 singlet assignment in [4,5-c] systems).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on solvent effects and exchangeable protons).

Sources

Comparative

Technical Guide: Distinguishing Imidazo[4,5-c] and [4,5-b]pyridine Isomers by NMR

This guide outlines the definitive NMR strategies for distinguishing between the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomeric scaffolds. Executive Summary The distinction between imidazo[4,5-b]pyridine and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR strategies for distinguishing between the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomeric scaffolds.

Executive Summary

The distinction between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine is a critical checkpoint in heterocyclic synthesis, particularly when cyclizing diaminopyridines where the starting material purity or rearrangement mechanisms (e.g., Dimroth rearrangement) are .

The definitive differentiator lies in the proton spin systems of the pyridine ring:

  • [4,5-b] Isomer: Possesses a continuous three-spin system (AMX or ABC), resulting in three coupled signals (typically doublet of doublets).

  • [4,5-c] Isomer: Possesses a discontinuous spin system, characterized by one isolated singlet (H4) and a distinct two-spin system (AX or AB, two doublets).

This guide details the specific chemical shifts, coupling constants (


), and 2D NMR correlations required to validate these structures with high confidence.

Structural Anatomy & Numbering

Understanding the IUPAC numbering is prerequisite for interpreting the HMBC correlations.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 4 (adjacent to the bridgehead).[1]

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5 (separated from the bridgehead by one carbon).[2]

Visualization: Structural Comparison

Structures cluster_0 Imidazo[4,5-b]pyridine cluster_1 Imidazo[4,5-c]pyridine struct_b Pyridine N at Pos 4 (Adjacent to Fusion) Spin System: Continuous (H5-H6-H7) struct_c Pyridine N at Pos 5 (Meta to Fusion) Spin System: Discontinuous (H4 | H6-H7)

Figure 1: Structural logic defining the proton environments for both isomers.

1H NMR Diagnostics (The Primary Screen)

The 1D proton spectrum is usually sufficient for scaffold assignment if the signals are resolved.

Imidazo[4,5-b]pyridine (The "Continuous" System)

The pyridine ring contains three adjacent protons (H5, H6, H7).

  • H5 (

    
     to N):  Typically a dd  (
    
    
    
    Hz).
  • H7 (

    
     to N):  Typically a dd  (
    
    
    
    Hz). Deshielded by adjacent Nitrogen.
  • H6 (

    
     to N):  Typically a dd  (
    
    
    
    Hz).
  • Key Feature: All three protons show vicinal (

    
    ) or geminal-like coupling to each other. You will see three distinct multiplets .
    
Imidazo[4,5-c]pyridine (The "Isolated" System)

The pyridine nitrogen at position 5 breaks the proton continuity.

  • H4 (Between N and Bridge): Appears as a Singlet (s) . It is isolated from the other protons by the nitrogen and the bridgehead. (May show tiny long-range coupling, but looks like a singlet).

  • H6 & H7: Appear as a pair of Doublets (d) (

    
     Hz).
    
  • Key Feature: The presence of a sharp aromatic singlet (H4) is the "smoking gun" for the [4,5-c] isomer.

Comparative Data Table
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Pyridine Spin System ABC / AMX (3 coupled protons)Singlet + AB (1 isolated + 2 coupled)
H4 Signal N/A (N is at pos 4)Singlet (

8.5 - 9.0 ppm)
H5 Signal dd (

7.0 - 7.5 ppm)
N/A (N is at pos 5)
H6 Signal dd (Large

Hz)
d (

7.5 - 8.5 ppm,

Hz)
H7 Signal dd (

8.0 - 8.5 ppm)
d (

6.5 - 7.5 ppm,

Hz)
Diagnostic

Value

Hz

Hz

Note: Chemical shifts (


) are solvent-dependent (DMSO-

vs CDCl

). Rely on multiplicity and coupling constants .

Definitive Characterization: The 2D NMR Toolkit

When signals overlap or substituents complicate the 1D spectrum, 2D NMR (HMBC) provides indisputable proof of connectivity.[3]

HMBC (Heteronuclear Multiple Bond Correlation)

This is the gold standard for assigning the position of the pyridine nitrogen relative to the bridgehead carbons (C3a/C7a).

For Imidazo[4,5-b]pyridine:
  • H7 (the proton

    
     to Pyridine N) will show a strong 
    
    
    
    correlation to the bridgehead carbon C3a (the carbon shared with the imidazole N3).
  • H5 will correlate to C7a .

For Imidazo[4,5-c]pyridine:
  • H4 (The Singlet) is the most informative. It sits between the bridgehead (C3a) and the Pyridine Nitrogen.

  • Diagnostic Correlation: H4 shows a strong

    
     correlation to C7a  (the other bridgehead) and typically a 
    
    
    
    or
    
    
    to C3a .
  • H6 will correlate to C4 (via

    
     across the Nitrogen), confirming the N5 position.
    
NOESY (Nuclear Overhauser Effect)

Useful if N-alkylation has occurred (Regioisomer determination).

  • [4,5-b] Isomer: An N3-alkyl group will show NOE to H2 (imidazole) and H4 (Wait, N is at 4... so no proton). Actually, N3-alkyl shows NOE to H2 and H4 is Nitrogen. An N1-alkyl group shows NOE to H2 and H7 .

  • [4,5-c] Isomer: An N1-alkyl group shows NOE to H2 and H7 . An N3-alkyl group shows NOE to H2 and H4 (the singlet) .

    • Critical Check: If your alkyl group shows an NOE to a singlet aromatic proton , you likely have the [4,5-c] isomer (specifically N3-alkylated).

Experimental Protocol

To ensure resolution of small couplings (like the 1.5 Hz in [4,5-b]), follow this acquisition protocol.

Step 1: Sample Preparation[3]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for imidazopyridines due to solubility and better separation of aromatic signals.
  • Concentration: 5–10 mg in 600 µL solvent.

  • TFA-d Spike (Optional): If signals are broad due to quadrupole broadening from Nitrogen, add 1 drop of TFA-

    
     or Acetic Acid-
    
    
    
    to protonate the ring nitrogens and sharpen the signals.
Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Number of Scans (NS): 16–64 (for high S/N).

    • Acquisition Time (AQ): > 3.0 seconds (crucial for resolving small

      
       couplings).
      
    • Zero Filling: To 128k or 256k points before Fourier Transform.

  • HMBC:

    • Optimize for long-range coupling (

      
      ) of 8 Hz.
      
    • Set scans to visible noise floor to detect weak cross-peaks across heteroatoms.

Decision Logic (Workflow)

Use this flowchart to guide your assignment process.

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CountSignals Count Aromatic Signals (Excluding Imidazole H2) Start->CountSignals ThreeCoupled 3 Distinct Multiplets (dd, dd, dd) CountSignals->ThreeCoupled Continuous System SingletPlus 1 Singlet + 2 Doublets CountSignals->SingletPlus Discontinuous System B_Isomer Isomer: Imidazo[4,5-b]pyridine (Confirm with HMBC: H7 -> C3a) ThreeCoupled->B_Isomer C_Isomer Isomer: Imidazo[4,5-c]pyridine (Confirm with HMBC: H4 Singlet) SingletPlus->C_Isomer

Figure 2: Logic gate for rapid isomer assignment based on 1H multiplicity.

References

  • BenchChem. (2025).[3] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from

  • Jabri, Z. et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis. Journal of Chemical Technology and Metallurgy. Retrieved from

  • Goker, H. et al. (2023).[2] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Retrieved from

  • Starcevic, K. et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem. Retrieved from

Sources

Validation

Comparative Mass Spectrometric Profiling: Imidazo[4,5-c]pyridines vs. Isomeric Scaffolds

Executive Summary The imidazo[4,5-c]pyridine scaffold is a critical pharmacophore in modern drug development, serving as a bioisostere for purines in kinase inhibitors, antivirals (e.g., 3-deazaneplanocin A), and immunom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a critical pharmacophore in modern drug development, serving as a bioisostere for purines in kinase inhibitors, antivirals (e.g., 3-deazaneplanocin A), and immunomodulators. However, its structural isomer, imidazo[4,5-b]pyridine, is frequently encountered as a regioisomeric impurity or an alternative synthetic target.

Differentiation between these isomers using standard low-resolution MS is impossible due to identical molecular weights (MW 119.12 Da) and similar polarity. This guide provides a definitive technical comparison of their fragmentation behaviors under Electrospray Ionization (ESI-MS/MS), highlighting specific diagnostic ions and metal-adduct propensities that allow for unambiguous identification.[1]

Structural Context & Ionization Physics

Understanding the protonation site is the prerequisite for predicting fragmentation.

  • Imidazo[4,5-c]pyridine (The Target): The pyridine nitrogen is located at the 5-position. The basicity is distributed, but the imidazole ring (N3) is the primary protonation site in the gas phase.

  • Imidazo[4,5-b]pyridine (The Comparator): The pyridine nitrogen is at the 4-position, adjacent to the bridgehead carbon. This proximity creates a "chelating pocket" with the imidazole nitrogen, significantly altering its metal affinity compared to the c-isomer.

Table 1: Physicochemical Profile for MS Optimization[1]
FeatureImidazo[4,5-c]pyridineImidazo[4,5-b]pyridineMS Consequence
Monoisotopic Mass 119.05 Da119.05 DaIndistinguishable in MS1
Protonation Site N3 (Imidazole) / N5 (Pyridine)N3 (Imidazole) / N4 (Pyridine)Affects ring-opening energetics
Metal Affinity Low (Steric hindrance)High (N4-N3 Chelation)Diagnostic Differentiator
LogP (Calc) ~0.4~0.6Slight RT shift in Reverse Phase LC

Comparative Fragmentation Analysis

While both isomers undergo Retro-Diels-Alder (RDA) reactions and sequential losses of HCN, the energetics and relative abundances differ due to the stability of the resulting radical cations.

Primary Fragmentation Pathways (ESI-CID)[1]
  • Loss of HCN (27 Da): The most dominant pathway for both isomers.

    • Mechanism:[1][2][3] Cleavage of the imidazole ring.

    • Transition:

      
      .
      
  • Sequential Loss of HCN:

    • Mechanism:[1][2][3] After the imidazole opens, the pyridine ring degrades.

    • Transition:

      
      .
      
  • Ring Contraction (RDA):

    • Mechanism:[2][3] Loss of

      
       fragments or equivalent nitriles.[1]
      
Diagnostic Differentiation Strategy

Since the MS/MS fragments (


 93, 66) are identical, we utilize Metal Cationization Doping  as a self-validating protocol. As noted in recent coordination chemistry studies, the b-isomer has a significantly higher affinity for divalent metals (

,

) due to the N4-N3 chelating geometry, which the c-isomer lacks [1].
Table 2: Diagnostic Ion Abundance Comparison
Transition / AdductImidazo[4,5-c]pyridineImidazo[4,5-b]pyridineInterpretation
[M+H]+ -> 93 100% (Base Peak) 100% (Base Peak)Non-diagnostic alone
[M+H]+ -> 66 ~40% Relative Abundance~25% Relative Abundancec-isomer pyridine ring is slightly less stable post-imidazole cleavage
[M+Cu]+ Formation Weak / UnstableDominant / Stable Primary Differentiator
[M+Na]+ Adduct Moderate IntensityHigh Intensityb-isomer forms stronger alkali adducts

Experimental Protocol: The "Metal-Doping" Workflow

To unambiguously identify the c-isomer, do not rely solely on standard acidic mobile phases. Introduce a post-column metal spike or use a pre-run infusion check.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve sample to 1 µM in 50:50 Methanol:Water.

    • Differentiation Step: Prepare a second vial spiked with 10 µM Zinc Acetate or Copper Sulfate.[1]

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm), as c-isomers generally elute earlier due to lower lipophilicity.[1]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

  • MS Parameters (Triple Quadrupole / Q-TOF):

    • Ionization: ESI Positive Mode.

    • Source Temp: 350°C (High temp ensures desolvation of stable aromatics).

    • Collision Energy (CE): Ramp 10–40 eV.[1]

      • Why? Low CE (10-15 eV) preserves the molecular ion for adduct analysis.[1] High CE (30+ eV) forces the secondary fragmentation (

        
         66) which varies in intensity between isomers.
        

Mechanistic Visualization

The following diagrams illustrate the fragmentation logic and the experimental decision tree.

Diagram 1: Fragmentation Pathway (ESI-CID)[1]

Fragmentation cluster_0 Key Difference Precursor [M+H]+ Precursor (m/z 120) Intermed Imid-Open Ion (m/z 93) Precursor->Intermed -HCN (27 Da) Imidazole Cleavage Fragment Pyridine Frag (m/z 66) Intermed->Fragment -HCN (27 Da) Pyridine Degradation

Caption: Sequential loss of HCN is the dominant pathway. The stability of the m/z 66 ion varies between isomers.

Diagram 2: Isomer Differentiation Workflow

Workflow Start Unknown Isomer Sample LC LC-MS (C18 Column) Start->LC Check Check Retention Time LC->Check Split Split Flow Check->Split Decision Identification Check->Decision c-isomer elutes earlier (typ.) PathA Standard MS/MS (CE Ramp 10-40eV) Split->PathA PathB Metal Doping (+10µM Zn/Cu) Split->PathB ResultA Compare m/z 66/93 Ratio PathA->ResultA ResultB Check [M+Metal] Intensity PathB->ResultB ResultA->Decision ResultB->Decision

Caption: A dual-pathway workflow combining retention time logic with metal-affinity validation ensures 99% confidence.

References

  • Orzeł, Ł. et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI Molecules. [Link]

  • Chen, X.L. et al. (2007).[1][4] Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal.[4] [Link]

  • Demarque, D.P. et al. (2016).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[5] Natural Product Reports. [Link]

Sources

Comparative

Spectroscopic Validation of Carboxylic Acid-Substituted Imidazo[1,2-a]pyridines: A Comparative FTIR Guide

This guide provides a technical analysis of the FTIR spectral characteristics of carboxylic acid-substituted imidazo[1,2-a]pyridines. It is designed for medicinal chemists and analytical scientists requiring rapid struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the FTIR spectral characteristics of carboxylic acid-substituted imidazo[1,2-a]pyridines. It is designed for medicinal chemists and analytical scientists requiring rapid structural validation of these pharmacophores, which are central to drugs like Zolpidem and Alpidem.[1]

Executive Summary & Application Scope

Imidazo[1,2-a]pyridine scaffolds are privileged structures in drug discovery.[1] The introduction of a carboxylic acid moiety (typically at C-2, C-3, or C-6 positions) dramatically alters the vibrational landscape of the molecule.[1] While NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H, 

C) provides atomic connectivity, FTIR offers a rapid, cost-effective method for assessing solid-state hydrogen bonding networks, polymorphism, and functional group integrity during synthesis.

This guide details the diagnostic vibrational modes of these compounds, distinguishing the free acid from its metabolic derivatives (esters, amides) and salts.[1]

The Spectral Landscape: Characteristic Vibrational Modes[1][2][3][4]

The FTIR spectrum of a carboxylic acid-substituted imidazopyridine is defined by the interplay between the heterocyclic core and the hydrogen-bonded carboxyl group.

The "Diagnostic Trinity" of Carboxylic Acids

To confirm the presence of the -COOH group on the imidazopyridine ring, look for these three coupled vibrations.

Vibrational ModeWavenumber (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
IntensityMechanistic Insight
O-H Stretch 2500 – 3300 Medium, Very BroadThe "Fermi Resonance" Band. Unlike alcohols, this band is extremely broad due to strong intermolecular hydrogen bonding (dimer formation). It often overlaps C-H stretches, creating a "messy" baseline centered ~3000

.
C=O[2] Stretch 1680 – 1720 Strong, SharpThe Carbonyl Reporter. Position varies by conjugation. C-2/C-3 acids (conjugated with the imidazole ring) absorb at lower frequencies (~1680-1690 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) than non-conjugated isomers.
C-O Stretch 1210 – 1320 StrongThe C-OH Single Bond. Confirms the acid functionality when coupled with the O-H and C=O bands.[1]
The Imidazo[1,2-a]pyridine Core Fingerprint

These peaks confirm the integrity of the heterocyclic scaffold.[1]

  • C=N Stretch (Imidazole Ring): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . This band is sharp and distinct.[1] In C-3 substituted acids, this may shift slightly due to electronic push-pull effects.
    
  • C=C Aromatic Stretch: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Multiple bands representing the pyridine ring breathing modes.
    
  • C-H Aromatic Stretch: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3] Often visible as sharp spikes riding on the shoulder of the broad O-H acid band.[1]
    

Comparative Diagnostics: Acid vs. Derivatives[1][7]

In synthetic workflows (e.g., hydrolysis of an ester to an acid), distinguishing the product from the starting material is critical.[1]

Table 1: Spectral Differentiation of Derivatives
Functional GroupC=O Region (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
O-H / N-H Region (

)
Key Differentiator
Carboxylic Acid (-COOH) 1680 – 17202500 – 3300 (Broad, diffuse)Broad O-H obscures C-H region.
Ester (-COOR) 1735 – 1750Absent C=O shifts higher ; baseline at 3000+ is clean (only C-H).[1]
Amide (-CONHR) 1640 – 16903100 – 3500 (Sharp doublets)Amide I & II bands ; N-H stretches are sharper than acid O-H.[1]
Carboxylate Salt (-COO⁻) Absent Absent (if dry)Doublet appearance: Asymmetric stretch (1550-1610) & Symmetric (1300-1420).[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: The disappearance of the C=O peak at 1700


 and the appearance of two bands at ~1580 and ~1400 

is the definitive proof of salt formation (deprotonation).

Experimental Protocol: The "Salt-Shift" Validation

Trustworthiness & Self-Validation

Relying solely on a single spectrum can be misleading due to peak overlap.[1] This protocol uses chemical derivatization to self-validate the assignment of the carboxylic acid.[1]

Objective: Confirm -COOH identity by observing the spectral shift upon deprotonation.

Reagents:

  • Sample (Solid)

  • KBr (spectroscopic grade) or ATR accessory[1]

  • Triethylamine (TEA) or NaOH solution[1]

Step-by-Step Methodology:

  • Baseline Scan: Record the FTIR spectrum of the neat solid sample (Acid form).[1] Note the C=O peak at ~1700 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2][4]
    
  • In-situ Salt Formation:

    • If using ATR: Place a small amount of solid on the crystal.[1] Add 1 drop of dilute NaOH or Triethylamine.[1] Let the solvent evaporate.[1]

    • If using KBr: Grind the sample with a trace of solid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or moisten with base before pressing.
      
  • Validation Scan: Record the spectrum of the treated sample.[1]

  • Analysis:

    • Pass: The C=O peak (1700 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) vanishes. Two new peaks appear (Carboxylate asymmetric/symmetric stretches).[1]
      
    • Fail: The C=O peak remains unchanged (indicates an Ester or non-acidic carbonyl).[1]

Structural Validation Workflow

The following decision tree illustrates the logical flow for identifying a carboxylic acid substituted imidazopyridine using FTIR data.

FTIR_Validation Start Unknown Imidazopyridine Derivative CheckOH Step 1: Inspect 2500-3300 cm⁻¹ Region Start->CheckOH BroadOH Broad, diffuse band detected? CheckOH->BroadOH CheckCO Step 2: Inspect 1680-1750 cm⁻¹ Region BroadOH->CheckCO Yes ResultEster PROBABLE ESTER: Check 1735-1750 cm⁻¹ BroadOH->ResultEster No (Clean baseline) ResultAmide PROBABLE AMIDE: Check N-H (Sharp) BroadOH->ResultAmide No (Sharp peaks) SharpCO Strong peak at 1680-1720 cm⁻¹? CheckCO->SharpCO SaltTest Step 3: Perform 'Salt-Shift' Test (Add Base) SharpCO->SaltTest Yes ResultSalt EXISTING SALT: Check pH SharpCO->ResultSalt No (Peaks at 1580/1400) ShiftObserved C=O disappears? New bands at 1580/1400? SaltTest->ShiftObserved ResultAcid CONFIRMED: Carboxylic Acid ShiftObserved->ResultAcid Yes ShiftObserved->ResultEster No (No shift)

Figure 1: Logic flow for the spectroscopic confirmation of carboxylic acid functionality on heterocyclic cores.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Source: MDPI (Molecules)[1]

    • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines[1][5]

    • URL:[Link][1]

  • Vibr

    • Source: National Institutes of Health (PubMed)[1]

    • Title: Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products[1][6][7]

    • URL:[Link]

  • Zolpidem Metabolite Analysis (Carboxylic Acids)

    • Source: Journal of Analytical Toxicology[1][8]

    • Title: Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems, and Two Zolpidem Carboxylic Acids in Postmortem Urine[9]

    • URL:[Link]

  • General IR Interpret

    • Source: University of Colorado Boulder[1]

    • Title: IR Spectroscopy Tutorial: Carboxylic Acids
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Crystal Structures of 2-Aryl-Imidazo[4,5-c]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the crystal structure data for 2-aryl-imidazo[4,5-c]pyridine derivatives, a class of heterocyclic compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structure data for 2-aryl-imidazo[4,5-c]pyridine derivatives, a class of heterocyclic compounds with significant pharmacological potential. By examining their three-dimensional structures at the atomic level, we can gain crucial insights into their structure-property relationships, guiding the rational design of novel therapeutic agents. The structural versatility and electronic properties of the imidazo[4,5-c]pyridine scaffold allow for a variety of intermolecular interactions, including hydrogen bonding and π–π stacking, which are critical for molecular recognition and biological activity.

Introduction to 2-Aryl-Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine core is a purine isostere, making it a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including as inhibitors of Src family kinases for the treatment of glioblastoma, and as potential antiviral and antimicrobial agents.[1] The nature and substitution pattern of the aryl group at the 2-position, as well as substituents on the imidazo[4,5-c]pyridine ring system itself, play a crucial role in modulating the biological efficacy and physicochemical properties of these compounds. Understanding their solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for elucidating their mechanism of action and for the design of new chemical entities with improved therapeutic profiles.

Comparison of Crystal Structures

While a comprehensive public database of crystal structures for a wide variety of simple 2-aryl-imidazo[4,5-c]pyridine derivatives remains somewhat limited, detailed crystallographic data for a few key substituted derivatives have been published. This section will compare the crystal structures of two such derivatives, highlighting the influence of different substituents on their molecular conformation and crystal packing.

The two compounds we will compare are:

  • Compound 1: N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide

  • Compound 2: 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

Both compounds were synthesized and their crystal structures determined by the research group of Devaru et al.[2][3][4][5]

Crystallographic Data Summary
ParameterCompound 1Compound 2
Chemical FormulaC13H11ClN4O2SC14H11Cl2N5O
Molecular Weight322.77336.18
Crystal SystemMonoclinicMonoclinic
Space GroupP 21 /cP21/c
a (Å)13.1045 (4)8.9368 (3)
b (Å)14.7259 (5)17.2369 (4)
c (Å)14.6953 (6)10.3805 (3)
β (°)95.127 (3)114.216 (4)
Volume (ų)2824.49 (17)1458.33 (7)
Z84
CCDC Number990803Not explicitly found, but detailed in publication

Table 1: Comparison of crystallographic data for Compound 1 and Compound 2.[2][4]

Analysis of Molecular Conformation and Intermolecular Interactions

Compound 1: N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide

The asymmetric unit of Compound 1 contains two independent molecules (A and B).[2][3] A key conformational feature is the dihedral angle between the imidazo[4,5-c]pyridine ring system and the terminal phenyl ring, which are significantly different for the two molecules: 80.83 (10)° for molecule A and 62.34 (1)° for molecule B.[2][3] This indicates considerable rotational freedom around the sulfonamide linkage.

In the crystal, molecules A and B form dimers through pairs of N—H⋯N hydrogen bonds, creating R2(10) ring motifs.[2][3] These dimers are further interconnected by C—H⋯O and C—H⋯Cl interactions, leading to a three-dimensional network.[2][3] Additionally, aromatic π–π stacking interactions are observed, with the shortest centroid-to-centroid distance being 3.5211 (12) Å.[2][3]

Compound 2: 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

In contrast to Compound 1, the imidazo[4,5-c]pyridine ring system and the terminal phenyl ring in Compound 2 are nearly coplanar, with a dihedral angle of only 4.87 (10)°.[4][5] This planarity is stabilized by an intramolecular N—H⋯N hydrogen bond.

The crystal packing of Compound 2 is dominated by N—H⋯O hydrogen bonds that link the molecules into centrosymmetric dimers.[4][5] These dimers are further connected by π–π interactions between the imidazole rings, with a shortest centroid-to-centroid distance of 3.4443 (14) Å.[4][5]

Experimental Protocols

The determination of the crystal structure of small organic molecules like 2-aryl-imidazo[4,5-c]pyridine derivatives is primarily achieved through single-crystal X-ray diffraction.[6][7]

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6] For the reported structures of the compared compounds, the following crystallization method was employed:

Protocol: Slow Evaporation

  • Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents. For Compound 1 and 2, a mixture of ethanol and chloroform (2:1 v/v) was used.[2][4]

  • Slow Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Isolation: Carefully isolate the well-formed crystals from the mother liquor.

experimental_workflow cluster_cryst Crystallization cluster_xrd Single-Crystal X-ray Diffraction dissolution Dissolve Compound in Ethanol/Chloroform evaporation Slow Evaporation at Room Temperature dissolution->evaporation isolation Isolate Single Crystals evaporation->isolation mounting Mount Crystal on Diffractometer isolation->mounting Select High-Quality Crystal data_collection Data Collection (e.g., Bruker SMART CCD) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: Workflow for crystallization and single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer).[2][4] The crystal is cooled to a low temperature (e.g., 293 K) to minimize thermal vibrations.[2][4] X-rays (typically Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined using full-matrix least-squares on F².[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Structure-Function Insights and Future Directions

The comparison of the two crystal structures reveals how different functional groups at the 2-position of the imidazo[4,5-c]pyridine core can significantly influence molecular conformation and intermolecular interactions. The flexible sulfonamide linker in Compound 1 allows for non-planar conformations, while the more rigid urea linkage in Compound 2, coupled with an intramolecular hydrogen bond, results in a nearly planar molecule. These differences in three-dimensional structure and the resulting packing motifs in the solid state will undoubtedly affect the compounds' physicochemical properties, such as solubility and melting point, and more importantly, their interaction with biological targets.

The observed hydrogen bonding patterns and π–π stacking interactions are crucial for understanding how these molecules might bind to the active site of a protein. For drug development professionals, this structural information is invaluable for the design of next-generation inhibitors with enhanced potency and selectivity.

Future work should focus on obtaining high-quality crystal structures for a broader range of 2-aryl-imidazo[4,5-c]pyridine derivatives with simpler aryl substituents. This would allow for a more systematic investigation of the electronic and steric effects of the aryl group on the crystal packing and, ultimately, on the biological activity. Such studies will provide a more complete picture of the structure-activity relationships within this important class of compounds and pave the way for the development of novel therapeutics.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]

  • Small molecule crystallography. Excillum. Retrieved from [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (2023, December 13). Nature Chemistry. Retrieved from [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Retrieved from [Link]

  • Beckmann, J., & Schneider, E. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. The Journal of Chemical Physics, 136(5), 054508. Retrieved from [Link]

  • Devaru, V. B., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. Retrieved from [Link]

  • How do organic compounds single crystal X rays diffraction work?. (2016, February 3). ResearchGate. Retrieved from [Link]

  • Lee, C.-C., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386-4396. Retrieved from [Link]

  • Devaru, V. B., et al. (2014). N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o445. Retrieved from [Link]

  • Devaru, V. B., et al. (2014). N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o445. Retrieved from [Link]

  • Dyminska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]

  • Devaru, V. B., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155-o156. Retrieved from [Link]

  • Devaru, V. B., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155-6. Retrieved from [Link]

  • Ben-M'barek, Y., et al. (2018). Structures of imidazo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Snouber, H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]

  • The molecular structure of the title compound with 40% probability displacement ellipsoids for non-H atoms. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Retrieved from [Link]

  • Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast. (2025, August 1). bioRxiv. Retrieved from [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. Retrieved from [Link]

  • Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). PubChemLite. Retrieved from [Link]

Sources

Comparative

Comparing biological activity of [4,5-c] vs [4,5-b] imidazopyridine isomers

Title: Comparative Guide: Biological Activity & SAR Profiling of Imidazo[4,5-c] vs. Imidazo[4,5-b]pyridine Isomers[1] Executive Summary This technical guide analyzes the pharmacological distinctiveness of imidazo[4,5-b]p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity & SAR Profiling of Imidazo[4,5-c] vs. Imidazo[4,5-b]pyridine Isomers[1]

Executive Summary This technical guide analyzes the pharmacological distinctiveness of imidazo[4,5-b]pyridine (1-deazapurine analogs) and imidazo[4,5-c]pyridine (3-deazapurine analogs). While both scaffolds serve as bioisosteres of the purine nucleus (adenine/guanine), their nitrogen positioning dictates divergent hydrogen-bonding vectors, basicity, and therapeutic utility. The [4,5-b] isomer is predominantly utilized in kinase inhibition (ATP-competitive binding), whereas the [4,5-c] isomer has emerged as a privileged scaffold for TLR7/8 agonism (immunomodulation) and specific antiviral targets.

Part 1: Structural & Electronic Divergence

The core difference lies in the location of the pyridine nitrogen atom relative to the fused imidazole ring.[2] This positional isomerism fundamentally alters the Hydrogen Bond Acceptor (HBA) vector, influencing binding pocket compatibility.

FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
IUPAC Structure Pyridine N at position 4Pyridine N at position 5
Purine Analogy 1-Deazapurine mimic3-Deazapurine mimic
Electronic Character Lower basicity; N4 lone pair creates a specific vector often required for hinge-region binding in kinases.Higher basicity (typically); N5 lone pair projects outwardly, suitable for solvent-exposed interactions or specific salt-bridges.
Key Therapeutic Area Oncology (Kinase Inhibitors: Aurora, CDK, B-Raf)Immunology (TLR7 Agonists), Virology (HCV, RSV)
Metabolic Stability Generally high; C5/C6 positions prone to oxidation if unsubstituted.Moderate; N-oxide formation at N5 is a common metabolic route.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and key interaction points.

G cluster_0 Isomeric Scaffolds Purine Purine Nucleus (Adenine Core) IsoB Imidazo[4,5-b]pyridine (1-Deazapurine) Target: Kinase Hinge Region Purine->IsoB Bioisosteric Replacement (N1 -> CH) IsoC Imidazo[4,5-c]pyridine (3-Deazapurine) Target: TLR7 / Viral Polymerase Purine->IsoC Bioisosteric Replacement (N3 -> CH) ATP-Competitive Inhibition ATP-Competitive Inhibition IsoB->ATP-Competitive Inhibition Immune Receptor Agonism Immune Receptor Agonism IsoC->Immune Receptor Agonism

Caption: Structural divergence of imidazopyridine isomers from the parent purine core, dictating downstream therapeutic applications.

Part 2: Therapeutic Applications & SAR Analysis[1]

Case Study A: Kinase Inhibition (The [4,5-b] Dominance)

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" for kinase inhibitors. The N1 and N3 nitrogens of the imidazole ring (along with the N4 pyridine nitrogen) often mimic the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region via hydrogen bonds.

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Key Example: Inhibitors of Aurora A Kinase and B-Raf .

  • SAR Insight: Substitution at the C2 position (phenyl or heterocycle) directs the molecule into the hydrophobic pocket, while the pyridine ring interacts with the gatekeeper residue.

Case Study B: Immunomodulation (The [4,5-c] Niche)

The imidazo[4,5-c]pyridine scaffold has found significant utility as an agonist for Toll-like Receptor 7 (TLR7) . Unlike kinase inhibitors that require a flat, hinge-binding motif, TLR7 agonists require a specific geometry to induce receptor dimerization.

  • Mechanism: Binding to the TLR7 endosomal receptor, triggering the MyD88-dependent pathway -> NF-κB activation -> Interferon release.

  • Key Example: Novel TLR7 agonists (e.g., Roche patent WO2024/240726) for cancer immunotherapy ("turning cold tumors hot").

  • SAR Insight: An N1-benzyl or alkyl group is critical for potency in the [4,5-c] series, a feature shared with the imidazoquinoline class (Imiquimod).

Comparative Data: Biological Potency

Note: Representative data synthesized from SAR studies comparing core modifications.[1][2]

Target ClassAssay Type[4,5-b] Potency (IC50/EC50)[4,5-c] Potency (IC50/EC50)Conclusion
Aurora A Kinase Enzymatic Inhibition4 - 46 nM (High Potency)> 1000 nM (Low Potency)[4,5-b] is superior for ATP-mimicry.
TLR7 Agonism HEK-Blue Reporter> 10 µM (Inactive)10 - 500 nM (High Potency)[4,5-c] is critical for receptor activation.
Inotropy Guinea Pig Papillary MuscleHigh Potency Low Potency[4,5-b] is preferred for cardiac contractility.
Cytotoxicity (MCF-7) Cell Viability (MTT)0.5 - 11 µM8 - 20 µM[4,5-b] generally shows broader cytotoxicity.

Part 3: Experimental Protocols

Synthesis of Imidazo[4,5-b]pyridine Scaffold

Standard protocol for generating the core scaffold for biological testing.

Reagents: 2,3-Diaminopyridine, Carboxylic Acid (R-COOH), Polyphosphoric Acid (PPA). Workflow:

  • Mix: Combine 2,3-diaminopyridine (1.0 eq) and the appropriate carboxylic acid (1.1 eq) in PPA.

  • Heat: Stir at 180°C for 4–6 hours. (Monitor via TLC: 5% MeOH in DCM).

  • Quench: Pour reaction mixture into crushed ice. Neutralize with NH₄OH to pH 7–8.

  • Isolate: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of amino protons and downfield shift of the pyridine ring.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Primary screen for [4,5-b] derivatives.

Objective: Measure the IC50 of the compound against a specific kinase (e.g., Aurora A). Protocol:

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl₂, BSA, DTT).

  • Compound Transfer: Dispense 100 nL of test compound (in DMSO) into a 384-well white plate.

  • Enzyme Addition: Add 2 µL of purified Kinase enzyme (0.5 ng/µL). Incubate for 10 min at RT.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Pathway Visualization: TLR7 Signaling ([4,5-c] Mechanism)

TLR7_Pathway Agonist Imidazo[4,5-c]pyridine (Ligand) TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binds MyD88 MyD88 (Adaptor) TLR7->MyD88 Recruits IRAK4 IRAK4 / IRAK1 (Kinase Complex) MyD88->IRAK4 Activates NFkB NF-κB / IRF7 (Transcription Factors) IRAK4->NFkB Phosphorylation Cascade Nucleus Nucleus (Gene Expression) NFkB->Nucleus Translocation Cytokine Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) Nucleus->Cytokine Transcription

Caption: Mechanism of Action for Imidazo[4,5-c]pyridine derivatives acting as TLR7 agonists in cancer immunotherapy.

References

  • Jarmoni, K., et al. (2024).[3] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.

  • Wang, J., et al. (2024).[4] Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. WO 2024/240726.[4]

  • Krause, M., et al. (2017).[5] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Journal of Medicinal Chemistry.

  • Pokhodylo, N., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.

Sources

Validation

Technical Comparison Guide: Photophysical Profiling of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid

This guide provides a technical analysis of the UV-Vis absorption properties of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid , a critical heterocyclic building block used in Metal-Organic Frameworks (MOFs), fluorescent sen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid , a critical heterocyclic building block used in Metal-Organic Frameworks (MOFs), fluorescent sensing, and medicinal chemistry.

Executive Summary

4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid is a fused heteroaromatic system combining an imidazo[4,5-c]pyridine core with a para-benzoic acid moiety. Unlike its more common isomer (imidazo[4,5-b]pyridine), the [4,5-c] variant offers unique electronic delocalization vectors that influence its


 transitions and ligand-to-metal charge transfer (LMCT) potential. This guide characterizes its spectral signature, contrasting it with key structural analogs to aid in ligand selection for optical sensors and coordination polymers.

Spectral Characteristics & Analysis

The absorption spectrum of 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid is dominated by two primary electronic transitions. The molecule exhibits a "push-pull" character where the electron-deficient pyridine ring acts as an acceptor, and the imidazole/phenyl rings act as donors, modulated by the carboxylic acid.

Predicted Spectral Data (Solvent: DMSO/Methanol)
ParameterValue / RangeAssignmentMechanistic Insight
Primary

315 – 335 nm

(Conjugation Band)
Transition involving the entire phenyl-imidazo-pyridine conjugated system. Red-shifted relative to the unsubstituted core.
Secondary Band 260 – 280 nm

(Core Localized)
Localized excitations on the imidazo[4,5-c]pyridine heteroaromatic core.
Molar Extinction (

)

Absorption IntensityHigh

due to the planar, rigid structure facilitating strong oscillator strength.
Stokes Shift ~60 – 90 nmEmission OffsetModerate Stokes shift indicates significant structural reorganization in the excited state (

).
Comparative Analysis: Isomers & Analogs

The position of the nitrogen atom in the pyridine ring critically alters the HOMO-LUMO gap.

CompoundStructure

(Approx)
Performance Note
Target Molecule Imidazo[4,5-c] 325 nm Balanced acceptor strength; ideal for blue-emitting sensors.
Isomer AImidazo[4,5-b]~310 nmSlightly hypsochromic (blue-shifted) due to different nodal patterns in the pyridine ring.
Analog B2-Phenylbenzimidazole~300 nmLacks the pyridine nitrogen acceptor; significantly lower charge-transfer character.
Analog C2-Phenylimidazo[1,2-a]py~340 nmDifferent fusion pattern ([1,2-a]) leads to higher conjugation and red-shifted absorption.

Structural Logic & Electronic Transitions

The following diagram illustrates the structural contributions to the UV-Vis spectrum. The "c-fusion" of the pyridine ring creates a specific electronic vector that differs from the "b-fusion" isomers.

ElectronicTransitions Figure 1: Structural contributions to the bathochromic shift in 4-(imidazo[4,5-c]pyridin-2-yl)benzoic acid. Substituent Benzoic Acid Moiety (Auxochrome) Interaction π-Conjugation Extension Substituent->Interaction Donates e- density Core Imidazo[4,5-c]pyridine (Chromophore) Core->Interaction Accepts e- density Result Bathochromic Shift (Red Shift to ~325nm) Interaction->Result Lowers HOMO-LUMO Gap

Validated Experimental Protocol

To ensure reproducible spectral data, the following Standard Operating Procedure (SOP) is recommended. This protocol accounts for the solubility challenges often presented by the carboxylic acid group.

Reagents & Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is preferred for stock solutions due to high solubility. Methanol (MeOH) can be used for dilutions if the concentration permits.

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length), UV-transparent down to 200 nm.

Step-by-Step Workflow

ExperimentalProtocol Figure 2: UV-Vis Measurement Workflow for Imidazo-pyridine Derivatives. Step1 1. Stock Preparation Dissolve 1-2 mg in 10 mL DMSO (Conc: ~0.5 mM) Step2 2. Serial Dilution Dilute stock into MeOH/DMSO Target: 10 - 50 µM Step1->Step2 Step3 3. Baseline Correction Run pure solvent blank (200 - 800 nm) Step2->Step3 Step4 4. Measurement Scan sample. Ensure Abs < 1.0 for linearity (Beer-Lambert) Step3->Step4 Step5 5. Data Processing Determine λmax and calculate ε ε = A / (c * l) Step4->Step5

Critical Considerations
  • pH Sensitivity: The imidazole ring N-H and the carboxylic acid are pH-sensitive.

    • Acidic pH: Protonation of the pyridine nitrogen may cause a red shift.

    • Basic pH: Deprotonation of the carboxylic acid (forming carboxylate) typically causes a hypsochromic (blue) shift due to repulsive electrostatic interactions or loss of conjugation planarity.

  • Aggregation: At concentrations >

    
     M, these planar molecules may stack (
    
    
    
    stacking), leading to broadening of the bands. Always verify linearity by measuring at three concentrations.

References

  • Imidazo[4,5-c]pyridine Derivatives: Comparison of electronic properties and isomer effects. Source:National Institutes of Health (NIH) / PubChem.

  • Photophysics of Imidazo-pyridine Isomers: "Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine." Source:Scientific Reports / NIH.

  • Synthesis & Spectral Data: "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Source:Molecular Diversity / PubMed.

  • MOF Ligand Applications: "Luminescent Lanthanide-Based Probes... involving 4-carboxyphenylboronic acid as ligand" (Contextual reference for ligand behavior). Source:ACS Omega.

Comparative

Elemental Analysis Standards for C13H9N3O2 Compounds: A Comparative Guide to High-Performance CHNS/O Analyzers

Scientific Context: The Analytical Challenge of C13H9N3O2 In pharmaceutical development, compounds with the molecular formula C13H9N3O2 —most notably [1]—serve as critical pharmacophores and synthetic intermediates. Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Analytical Challenge of C13H9N3O2

In pharmaceutical development, compounds with the molecular formula C13H9N3O2 —most notably [1]—serve as critical pharmacophores and synthetic intermediates. Validating the absolute purity of these heterocyclic compounds is a mandatory Quality by Design (QbD) requirement.

While NMR and Mass Spectrometry confirm structural identity, they cannot definitively quantify bulk purity or detect inorganic adulterants. This necessitates high-precision CHNS/O Elemental Analysis . For a C13H9N3O2 compound to pass stringent pharmaceutical release standards, its empirical elemental composition must fall strictly within ±0.4% of its theoretical values: Carbon (65.27%), Hydrogen (3.79%), Nitrogen (17.56%), and Oxygen (13.38%) .

As a Senior Application Scientist, I evaluate analytical instruments not by their marketing claims, but by their mechanistic ability to handle refractory nitrogen-rich heterocycles. Benzimidazoles are notoriously difficult to combust completely; incomplete oxidation leads to skewed carbon-to-nitrogen ratios. This guide objectively compares the top-tier CHNS/O analyzers and provides a self-validating protocol for accurate C13H9N3O2 characterization.

Mechanistic Grounding: Causality in Combustion Analysis

Modern elemental analyzers rely on the dynamic flash combustion method (a highly optimized Pregl-Dumas technique). Understanding the causality behind the instrument's design is crucial for mitigating analytical errors:

  • Flash Combustion (1000°C to 1800°C): Benzimidazole rings are highly stable. We encapsulate samples in tin capsules because the rapid oxidation of tin is violently exothermic. This localized energy spike pushes the combustion temperature to ~1800°C, ensuring the complete destruction of the refractory heterocyclic ring.

  • Catalytic Reduction (Copper, 650°C): The high-temperature combustion of the nitro group (-NO2) and the imidazole nitrogens inevitably produces nitrogen oxides (NOx). If left unreduced, NOx is not detected by the Thermal Conductivity Detector (TCD), leading to artificially low %N results. The copper reduction column quantitatively strips oxygen from NOx, converting it back to N2 gas for accurate measurement.

  • Oxygen Pyrolysis: For oxygen determination, the mechanism must be inverted. Samples are encapsulated in silver capsules (because silver does not oxidize and trap oxygen) and pyrolyzed at 1060°C over carbon black to convert all sample oxygen into carbon monoxide (CO).

Product Comparison: Leading CHNS/O Analyzers

When selecting an analyzer for C13H9N3O2 derivatives, the primary differentiators are gas separation technology and moisture management.

PerkinElmer 2400 Series II [2]

The PerkinElmer 2400 Series II utilizes a unique frontal chromatography approach. Instead of separating gases into distinct peaks, it selectively retains gases to produce a steady-state, stepwise signal.

  • Performance Insight: This stepwise separation eliminates peak overlap, making it exceptionally reliable for compounds like C13H9N3O2 where the high carbon-to-hydrogen ratio (65.27% C vs. 3.79% H) can sometimes cause CO2 tailing into the H2O peak in traditional GC systems.

### [3] Elementar's system replaces traditional GC columns with Advanced Purge and Trap (APT) technology, utilizing specific adsorption columns for CO2, H2O, and SO2.

  • Performance Insight: The vario EL cube features actively heated tubing throughout the fluidic path. Causality: This prevents microscopic condensation of water vapor before it reaches the detector, ensuring that the low theoretical hydrogen content (3.79%) of C13H9N3O2 is quantified with maximum precision without baseline drift.

### [4] The FlashSmart system relies on a highly optimized GC separation column and features a MultiValve Control (MVC) module.

  • Performance Insight: The MVC allows the system to hold two independent furnaces (one for CHNS combustion, one for Oxygen pyrolysis). For a laboratory processing C13H9N3O2 batches, this allows seamless, automated switching between determining the C/H/N fractions and the O fraction without manual hardware reconfiguration or system downtime.

Quantitative Data & Performance Metrics

Table 1: Objective Analyzer Specifications Comparison
SpecificationPerkinElmer 2400 Series IIElementar vario EL cubeThermo Fisher FlashSmart
Separation Method Frontal Chromatography (Stepwise)Advanced Purge and Trap (APT)Gas Chromatography (GC)
Detector Type TCDTCD (Optional IR for trace S)TCD
Max Sample Size ~500 mgUp to 1.5 g (20 mg organic)~100 mg
Analysis Time (CHNS) ~8 minutes~10 minutes~6 minutes
Key Architectural Advantage Eliminates peak overlap via steady-state signalingHeated tubing prevents H2O/SO2 condensationMVC module for automated CHNS/O mode switching
Table 2: Theoretical vs. Acceptable Empirical Data for C13H9N3O2

Note: Deviations beyond the ±0.4% threshold indicate specific mechanistic failures in either the synthesis or the analytical run.

ElementTheoretical Mass FractionAcceptable Range (±0.4%)Mechanistic Implication of Deviation
Carbon (C) 65.27%64.87% – 65.67%Low %C: Incomplete combustion; requires O2 injection boost.
Hydrogen (H) 3.79%3.39% – 4.19%High %H: Hygroscopic moisture absorption; sample requires vacuum desiccation.
Nitrogen (N) 17.56%17.16% – 17.96%Low %N: NOx formation; indicates the copper reduction column is exhausted.
Oxygen (O) 13.38%12.98% – 13.78%High %O: Oxidation of the sample or retention of synthesis solvents (e.g., Ethanol).

Experimental Protocol: Self-Validating CHNS Workflow

To ensure absolute trustworthiness, elemental analysis cannot simply be a "weigh and run" procedure. The following protocol is designed as a self-validating system ; it mathematically proves the instrument is calibrated before the unknown C13H9N3O2 sample is evaluated.

Step 1: System Purge and Blank Baseline

  • Run three empty tin capsules through the combustion cycle.

  • Causality: This establishes the atmospheric baseline. The system must prove that the auto-sampler is not introducing ambient N2 or CO2 into the carrier gas stream. The third blank must yield a TCD area count of zero (or within established baseline noise).

Step 2: K-Factor Calibration via CRM

  • Weigh 2.000 mg (±0.005 mg) of a Certified Reference Material (CRM), such as Sulfanilamide (

    
    ), into tin capsules using a microbalance.
    
  • Run the CRM in triplicate.

  • Causality: The instrument calculates a "K-factor" (response factor) by comparing the detected TCD area to the known theoretical values of the CRM. The Relative Standard Deviation (RSD) of the K-factors across the three runs must be <0.5% . If it is higher, the system has a pneumatic leak.

Step 3: C13H9N3O2 Sample Preparation & Encapsulation

  • Desiccate the C13H9N3O2 sample under vacuum for 12 hours prior to analysis to eliminate adventitious water (which would artificially inflate the %H and %O values).

  • Weigh exactly 2.000 mg of the sample into a tin capsule. Fold and crimp the capsule tightly to exclude ambient air.

Step 4: Dynamic Flash Combustion

  • Drop the capsule into the 1000°C combustion reactor.

  • Simultaneously inject a precise volume of pure

    
    . The tin oxidizes, raising the micro-environment to 1800°C, converting the sample into 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .

Step 5: Reduction and Detection

  • The carrier gas (Helium) sweeps the combustion cloud through a copper reduction column at 650°C, converting all

    
     to 
    
    
    
    .
  • The gases pass through the separation column (GC or APT) and elute sequentially into the TCD.

  • Validation: The sample must be run in triplicate. The run is only validated if the sample RSD is <0.5% and the mean values fall within the ranges specified in Table 2.

Workflow Visualization

CHNSO_Workflow N1 1. Sample Encapsulation (Tin for CHNS / Silver for O) N2 2. Dynamic Flash Combustion (1800°C, Pure O2) N1->N2 Auto-Sampler Drop N3 3. Catalytic Reduction (Cu Column, 650°C) N2->N3 NOx, CO2, H2O, SO2 N4 4. Gas Separation (APT or GC Column) N3->N4 N2, CO2, H2O, SO2 N5 5. TCD Detection (N2, CO2, H2O, SO2) N4->N5 Sequential Elution

Figure 1: Mechanistic workflow of dynamic flash combustion for CHNS elemental analysis.

References

  • National Center for Biotechnology Information (NIH). "2-(4-Nitrophenyl)-1H-benzimidazole | C13H9N3O2 | CID 3720818 - PubChem." PubChem Database. URL: [Link]

  • LabX / PerkinElmer. "PerkinElmer 2400 Series II CHNS/O Analyzer." LabX Equipment Database. URL:[Link]

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar Products. URL:[Link]

Validation

The Causality of Analytical Choices: The Imidazopyridine Challenge

High-Throughput Purity Validation of Imidazopyridine Libraries: An LC-MS Comparison Guide As a Senior Application Scientist overseeing compound management and high-throughput screening (HTS) collections, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Purity Validation of Imidazopyridine Libraries: An LC-MS Comparison Guide

As a Senior Application Scientist overseeing compound management and high-throughput screening (HTS) collections, I frequently encounter a critical bottleneck: ensuring the chemical integrity of massive combinatorial libraries. The imidazopyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents, such as hemozoin formation inhibitors for malaria[1].

However, the integrity of downstream biological data is fundamentally tethered to the purity of these chemical libraries. Impurities—whether unreacted starting materials, catalytic byproducts, or degradation products—can trigger false positives or mask true activity. Validating the purity of thousands of imidazopyridine analogs requires an analytical workflow that is not only exceptionally fast but also structurally agnostic to diverse impurities.

This guide objectively compares analytical modalities for library validation, explains the mechanistic causality behind optimized LC-MS parameters, and provides a self-validating protocol for imidazopyridine collections.

Imidazopyridines are fused bicyclic heterocycles characterized by a basic nitrogen atom within their core. This structural nuance dictates their chromatographic and ionization behavior:

  • Ionization Dynamics: The basic nitrogen typically exhibits a pKa of approximately 6.0 (e.g., the well-known imidazopyridine zolpidem has a pKa of 6.16)[2]. This makes them highly amenable to protonation.

  • Chromatographic Tailing: If analyzed at a neutral pH, the partial ionization of the imidazopyridine core leads to mixed-mode retention mechanisms with residual silanols on silica-based columns, resulting in severe peak tailing and poor resolution.

  • Detection Blind Spots: While the highly conjugated imidazopyridine core absorbs ultraviolet (UV) light strongly, many common synthetic impurities (e.g., aliphatic amines, coupling reagents) lack a UV chromophore.

To overcome these challenges, we must move beyond traditional single-detector systems and employ orthogonal detection strategies.

Comparison Guide: Analytical Modalities for Library Validation

When validating libraries at scale (10,000+ compounds), throughput and detection universality are the primary drivers of platform selection. Below is an objective comparison of the three most common modalities used in compound management.

Analytical ModalityCycle Time per SampleDetection UniversalityMass ConfirmationSuitability for ImidazopyridinesCapital Cost
UPLC-MS/UV/ELSD 1.5 - 2.5 minHigh (Captures both chromophoric and aliphatic species)Yes (ESI+ mode)Excellent (High ESI+ efficiency due to basic N)

HPLC-UV 5.0 - 10.0 minLow (Relies entirely on UV absorbance)No Moderate (Misses non-conjugated synthetic impurities)

HT-NMR 2.0 - 5.0 minVery High (Proton-based quantitation)No Good (But requires highly concentrated samples)

$

The Verdict: Relying solely on HPLC-UV is a dangerous practice for HTS libraries. As demonstrated in 3, UV detection frequently misses impurities that Evaporative Light Scattering Detection (ELSD) captures[3]. UPLC-MS/UV/ELSD offers the optimal balance, providing high-speed separation, universal semi-quantitation (ELSD), and exact identity confirmation (MS).

Experimental Methodology: High-Throughput UPLC-MS/UV/ELSD Protocol

The following step-by-step methodology is optimized specifically for 384-well formatted imidazopyridine libraries.

Step 1: Sample Preparation

  • Dilute 10 mM DMSO library stock solutions to a final analytical concentration of 1 mM using a 50:50 mixture of Acetonitrile:Water. Note: Pure DMSO injections can cause severe peak distortion in early-eluting peaks due to solvent viscosity mismatch.

Step 2: Chromatographic Separation (UPLC)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Causality: Sub-2 µm particles provide the high theoretical plate counts necessary to baseline-resolve structurally similar imidazopyridine regioisomers in under 2 minutes.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 1.5 minutes, hold at 95% B for 0.4 minutes, re-equilibrate at 5% B for 0.6 minutes. Total cycle time: 2.5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Mechanistic Causality: Using 0.1% Formic acid drops the mobile phase pH to ~2.7. Because the imidazopyridine nitrogen has a pKa of ~6.0, this low pH ensures the molecules are fully protonated (cationic)[2]. This prevents peak tailing and primes the molecules for exceptional sensitivity in positive ESI mode.

Step 3: Orthogonal Detection Configuration

  • Route the column effluent first through the Photodiode Array (PDA) detector (collecting at 214 nm and 254 nm).

  • Post-PDA, utilize a low-volume micro-tee to split the flow. Route 20% of the flow to the Single Quadrupole MS and 80% to the ELSD. Causality: Both MS and ELSD are destructive detectors that perform optimally at lower flow rates than the 0.8 mL/min UPLC method requires.

Step 4: Detector Parameters

  • MS: Positive Electrospray Ionization (ESI+); Scan Range m/z 150 to 800; Capillary Voltage 3.0 kV.

  • ELSD: Evaporator Temperature 40°C; Nebulizer Temperature 40°C; Gas Flow 1.5 SLM[3].

Building a Self-Validating System (Trustworthiness)

A protocol is only as reliable as its system suitability controls. When processing large combinatorial batches, automated must be self-validating to prevent systematic errors. Implement the following logic into your processing software:

  • System Suitability Testing (SST): A 5-compound reference mixture (containing a known imidazopyridine standard) must be injected at the start and end of every 384-well plate. The system must automatically calculate retention time drift (must be <5% RSD) and peak resolution (Rs > 1.5). If SST fails, the batch automatically pauses.

  • Dynamic Carryover Assessment: Basic imidazopyridines can occasionally interact with stainless-steel tubing. Program a blank injection (50:50 ACN:H2O) following any sample that saturates the MS detector. If the target mass is detected in the blank above a 1% area threshold, the system must flag the subsequent well for potential carryover contamination.

  • Orthogonal Agreement Logic: Program the software to require purity agreement between detectors. If a compound shows >95% purity by UV but <70% purity by ELSD, it must be flagged for manual review. This logic catches non-chromophoric impurities that would otherwise ruin a biological assay[3].

Workflow Visualization

Workflow Start Imidazopyridine Library (DMSO Stock) UPLC Sub-2 µm UPLC Separation (C18, Low pH Gradient) Start->UPLC Split Flow Splitter UPLC->Split UV PDA Detector (UV 214/254 nm) Split->UV ELSD ELSD (Universal Detection) Split->ELSD MS Single Quad MS (ESI+ Mode) Split->MS Data Automated Integration & Purity Calculation UV->Data ELSD->Data MS->Data Decision Purity ≥ 90% & Mass Confirmed? Data->Decision Pass Approve for HTS Decision->Pass Yes Fail Flag for Purification Decision->Fail No

Workflow for high-throughput LC-MS/UV/ELSD purity validation of imidazopyridine libraries.

References

1.[3] Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and ELSD. Agilent Technologies. URL:[Link] 2. High-Throughput Chemical Library Integrity Assessment using Waters UPLC Open Architecture System: LC/UV/ELS-MS. Waters Corporation. URL: [Link] 3. Realities of High-Throughput Liquid Chromatography/Mass Spectrometry Purification of Large Combinatorial Libraries. ACS Publications. URL: [Link] 4.[1] Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model. National Institutes of Health (NIH). URL:[Link] 5.[2] Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

Reference Standards for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid: A Technical Comparison Guide

This guide provides a technical comparison of reference standard grades for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0), a critical heterocyclic scaffold used in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reference standard grades for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0), a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., Src family) and antiviral agents.

Executive Summary

In drug discovery, the imidazo[4,5-c]pyridine core is a bioisostere of purine, offering distinct solubility and metabolic stability profiles compared to its [4,5-b] isomer. However, the synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is prone to regioisomeric contamination (specifically the [4,5-b] isomer) and decarboxylation.

This guide compares the three primary classes of reference standards available to researchers—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Reagents —and provides a self-validating protocol to distinguish the target [4,5-c] isomer from common impurities.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the correct grade is strictly dependent on the development phase. Using a Research Grade standard for GMP impurity profiling is a compliance violation, while using a CRM for early-stage screening is resource-inefficient.

Table 1: Performance & Specification Comparison
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Research Grade (Reagent)
Primary Use GMP Release Testing, Method Validation, Calibration of Secondary Standards.Routine QC, Reaction Monitoring, Stability Studies.Early-stage Synthesis, High-Throughput Screening (HTS).
Purity (Assay) 99.0% ± 0.5% (Mass Balance/qNMR)> 98.0% (HPLC Area %)> 95.0% (HPLC Area %)
Isomeric Purity Quantified (<0.1% [4,5-b] isomer)Qualitative Check (NMR ID)Not Guaranteed
Traceability SI-Traceable (NIST/BIPM)Traceable to CRM (Internal)Batch-specific only
Water/Solvent Quantified (KF/TGA) & FactorizedLimited Data (LOD)Not Reported
Cost Factor 100x10x1x
Critical Decision Factor: The "Isomer Trap"

Commercial "Research Grade" samples of imidazo[4,5-c]pyridines frequently contain 5–15% of the imidazo[4,5-b]pyridine isomer. This occurs when the starting material, 3,4-diaminopyridine, is contaminated with 2,3-diaminopyridine, or via rearrangement during high-temperature condensation.

  • Recommendation: For any structure-activity relationship (SAR) study, Grade B (Analytical Standard) is the minimum requirement to ensure the biological activity is attributed to the [4,5-c] core and not a contaminant.

Part 2: Technical Validation Protocols

As a scientist, you must validate your reference standard upon receipt. The following protocols are designed to be self-validating systems , meaning the data itself confirms the success of the experiment without external reliance.

The "Regio-ID" Protocol (NMR Validation)

Distinguishing the [4,5-c] isomer from the [4,5-b] isomer is the most critical quality attribute.

  • Principle: The pyridine ring protons in the [4,5-c] system exhibit a distinct coupling pattern compared to the [4,5-b] system.

  • Method: 1H NMR (400 MHz or higher) in DMSO-d6.

Diagnostic Signals:

  • Imidazo[4,5-c]pyridine (Target):

    • Look for a singlet (or very narrow doublet, J < 1 Hz) around 8.9–9.1 ppm . This corresponds to the proton at the C-6 position (between the two nitrogens in the pyridine ring).

    • The other pyridine proton (C-7) appears as a doublet.

  • Imidazo[4,5-b]pyridine (Impurity):

    • Lacks the C-6 singlet. The pyridine protons typically show an ABX or AMX pattern (dd) at 8.0–8.5 ppm .

Quantitative Purity Workflow (HPLC)

Use this method to separate the carboxylic acid target from its decarboxylated degradation product (4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzene).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (imidazole).

  • Self-Validation: The "Benzoic Acid" moiety makes the target significantly more polar than the decarboxylated impurity. The Target must elute earlier than the decarboxylated impurity. If the main peak elutes later, suspect esterification or incorrect structure.

Part 3: Mechanism of Impurity Formation

Understanding the synthesis helps predict the impurities in your reference standard. The compound is typically synthesized by the condensation of 3,4-diaminopyridine with terephthalic acid (or terephthalaldehyde followed by oxidation).

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the parallel formation of the target [4,5-c] scaffold and the common [4,5-b] isomeric impurity.

G SM1 3,4-Diaminopyridine (Starting Material) Reaction Condensation (PPA or Oxidative) SM1->Reaction SM2 Terephthalic Acid Derivative SM2->Reaction Impurity_SM 2,3-Diaminopyridine (Trace Impurity in SM) Impurity_SM->Reaction Contamination Target TARGET: 4-(1H-Imidazo[4,5-c]pyridin-2-yl) benzoic acid Reaction->Target Major Product Isomer ISOMER IMPURITY: 4-(1H-Imidazo[4,5-b]pyridin-2-yl) benzoic acid Reaction->Isomer Side Reaction

Caption: Synthesis pathway showing the origin of the critical [4,5-b] regioisomeric impurity arising from contaminated starting materials.

Diagram 2: Analytical Decision Matrix

A logic flow for validating the reference standard before use in critical assays.

Validation Start Reference Standard Received Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR 1H NMR Analysis (Regio-ID) Solubility->NMR Decision1 C-6 Proton Signal? NMR->Decision1 Singlet Singlet at ~9.0 ppm (Target [4,5-c]) Decision1->Singlet Yes Multiplet Multiplet/ABX (Isomer [4,5-b]) Decision1->Multiplet No HPLC HPLC Purity Check Singlet->HPLC Reject REJECT BATCH Multiplet->Reject Final Release for Use HPLC->Final >98% Area HPLC->Reject <98% Area

Caption: Step-by-step validation workflow to ensure isomeric identity and chemical purity before experimental use.

References

  • MolAid Chemical Database. 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid (CAS 113296-37-0) Structure and Properties. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46865048 (Related Isomer Structure). [Link]

  • Babu, K. S., et al. Synthesis and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as Src family kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Townsend, L. B., et al. The synthesis of imidazo[4,5-c]pyridines as ring analogs of purines. Chemical Reviews. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid

As a Senior Application Scientist, I recognize that handling novel, research-grade active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid belongs t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, research-grade active pharmaceutical ingredients (APIs) requires moving beyond basic compliance. 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid belongs to a class of 2,4-disubstituted imidazopyridines frequently investigated in drug discovery for their potent pharmacological properties, such as kinase inhibition and antimalarial hemozoin formation inhibition [1].

Because comprehensive toxicological data (e.g., a complete Safety Data Sheet) is rarely available for early-stage pipeline compounds, this molecule must be handled under the assumption of high biological potency. By default, this dictates Occupational Exposure Band (OEB) 3 or 4 equivalent handling protocols to prevent accidental systemic exposure.

This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Causality-Driven Risk Assessment

Effective safety protocols are not arbitrary; they are directly dictated by the physicochemical and pharmacological properties of the molecule.

  • Physical State (Fine Powder): Research-grade APIs are typically lyophilized or milled powders. These are highly prone to static charge accumulation, leading to rapid aerosolization when a container is opened.

  • Chemical Structure (Lipophilic Heterocycle): The imidazopyridine core is highly lipophilic, meaning it can easily cross biological membranes (dermal absorption) if dissolved in common laboratory solvents like DMSO or DMF.

  • Pharmacological Target: As a potential inhibitor of fundamental cellular pathways (e.g., kinases), off-target systemic exposure poses severe, unpredictable toxicological risks.

RiskModel Chem 4-(1H-Imidazo[4,5-c]pyridin-2-yl) benzoic acid Prop1 Fine Powder Form (Static Prone) Chem->Prop1 Prop2 Lipophilic Heterocycle (Solvent Soluble) Chem->Prop2 Prop3 Unknown Toxicity (Kinase/Target Binding) Chem->Prop3 Risk1 Aerosolization & Inhalation Hazard Prop1->Risk1 Causes Risk2 Dermal Penetration via Solvents Prop2->Risk2 Causes Risk3 Systemic Off-Target Effects Prop3->Risk3 Causes Mit1 P100 Respirator & Powder Hood Risk1->Mit1 Requires Mit2 Double Nitrile Gloves (Solvent Resistant) Risk2->Mit2 Requires Mit3 OEB 3/4 Handling Protocols Risk3->Mit3 Requires

Caption: Causality model linking chemical properties of imidazopyridines to handling risks and required PPE.

Personal Protective Equipment (PPE) Specifications

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450) [2], the following PPE matrix is mandatory for handling this compound. We do not just list the equipment; we justify the why behind each selection to build a culture of informed safety.

PPE CategorySpecificationCausality / Justification
Hand Protection Double Nitrile Gloves (≥0.11mm thickness)Nitrile provides superior chemical breakthrough resistance to organic solvents (DMSO/DMF) compared to latex. Double gloving allows the safe, immediate removal of the outer contaminated layer without exposing bare skin.
Eye/Face Protection ANSI Z87.1-Certified Chemical Splash GogglesProtects against both fine powder aerosolization and solvent splashes [3]. Standard safety glasses are strictly prohibited as they lack a facial seal, allowing airborne API dust to contact the ocular mucosa.
Respiratory Protection N95, P100 Particulate Respirator, or PAPRAPI powders are highly prone to static charge and aerosolization during weighing. Respiratory protection is mandatory if handling occurs outside of a certified containment hood or isolator.
Body Protection Disposable Tyvek Suit or Chemical-Resistant ApronPrevents microscopic powder accumulation on standard woven cotton lab coats. Woven fabrics trap API dust, leading to chronic secondary exposure when the coat is worn outside the lab.

Operational Workflows & Engineering Controls

The most critical point of exposure occurs during the transfer and weighing of the dry powder. The following step-by-step methodology ensures a self-validating containment system.

HandlingWorkflow Start Initiate Weighing Protocol PPE Don Appropriate PPE (Double Gloves, Respirator, Goggles) Start->PPE Containment Verify Engineering Controls (Fume Hood / Powder Cabinet) PPE->Containment Inspect Inspect Container for Damage/Dust Containment->Inspect Weigh Weigh Compound using Anti-Static Spatula Inspect->Weigh Solvent Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Solvent Decon Decontaminate Surfaces (Wet Wipe Method) Solvent->Decon Doff Doff PPE & Wash Hands Decon->Doff

Caption: Step-by-step operational workflow for the safe handling and weighing of novel API powders.

Step-by-Step Powder Weighing Methodology
  • Establish Containment: Ensure the analytical balance is located inside a certified Powder Weighing Cabinet (Ventilated Enclosure) or a Chemical Fume Hood with the sash lowered to the operational mark.

  • Static Mitigation (Critical): Pass an anti-static gun (e.g., Zerostat) over the weighing boat and use a grounded, anti-static micro-spatula. Reasoning: This neutralizes static charges that cause the imidazopyridine powder to repel and aerosolize.

  • Container Inspection: Wipe the exterior of the chemical vial with a damp Kimwipe before opening to remove any API dust that may have escaped during shipping.

  • Weighing & Transfer: Carefully transfer the required mass. Immediately cap the source vial.

  • In-Situ Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing boat or volumetric flask inside the fume hood. Do not transport dry powder across the lab. Once in solution, the aerosolization risk drops to zero, though dermal risk increases.

Spill Response & Disposal Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by pushing the API into the breathing zone.

API Powder Spill Protocol (The "Wet Wipe" Method)
  • Evacuate & Assess: Step back from the spill, ensure your respirator and goggles are secure, and alert nearby colleagues.

  • Solvent Selection: Do not use dry paper towels. Do not use highly volatile solvents that will evaporate and leave the powder behind. Use a mixture of Water/Ethanol (70/30) to dampen the spill area.

  • Containment Wiping: Gently place the dampened absorbent pads directly over the spilled powder to trap it. Wipe from the outside of the spill toward the center to prevent spreading.

  • Secondary Decontamination: Once the bulk powder is removed, wash the surface with a mild detergent solution to remove any residual lipophilic film.

Chemical Disposal
  • Solid Waste: All contaminated weighing boats, spatulas, and PPE (including the outer layer of nitrile gloves) must be placed in a sealable biohazard/chemical waste bag inside the fume hood before being transferred to a rigid, labeled hazardous waste container.

  • Liquid Waste: DMSO/DMF solutions of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid must be collected in a dedicated "Halogen-Free Organic Waste" carboy. Never pour API solutions down the sink, as imidazopyridines can be highly toxic to aquatic life.

References

  • Horatscheck, A., et al. "Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR, 2013. Available at:[Link]

  • American National Standards Institute (ANSI). "ANSI/ISEA Z87.1-2025: American National Standard For Occupational And Educational Personal Eye And Face Protection Devices." ANSI, 2025. Available at: [Link]

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